Thioquinapiperifil

Catalog No.
S545254
CAS No.
220060-39-9
M.F
C24H28N6OS
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioquinapiperifil

CAS Number

220060-39-9

Product Name

Thioquinapiperifil

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione

Molecular Formula

C24H28N6OS

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27)

InChI Key

NMKUPEWPVORTPC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Thioquinapiperifil; KF-31327 free base; KF-31327; KF 31327; KF31327;

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S

The exact mass of the compound Thioquinapiperifil is 448.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile and Identifiers

Author: Smolecule Technical Support Team. Date: February 2026

Thioquinapiperifil is an imidazoquinazoline derivative. The table below summarizes its core chemical information [1] [2] [3].

Property Description
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]
Molecular Formula (Free base) C₂₄H₂₈N₆OS [1]
Molecular Weight (Free base) 448.59 g/mol [3]
CAS Number (Free base) 220060-39-9 [3]
CAS Number (Dihydrochloride) 204077-66-7 [2] [4]
Purity (Available for Research) ≥ 98% [3]

Biological Activity and Pharmacological Data

This compound functions as a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) [2]. The table below summarizes its inhibitory activity (IC₅₀) against various phosphodiesterases, demonstrating high selectivity for PDE5 [2].

Target Enzyme IC₅₀ (nM) Selectivity Ratio (vs. PDE5)
PDE5 0.074 1
PDE3 38 ~510
PDE1 380 ~5,100
PDE2 670 ~9,100
PDE4 800 ~10,800

In vitro, this compound dihydrochloride (0.1-10 μM) concentration-dependently inhibits platelet aggregation. This anti-aggregatory effect is potentiated in the presence of nitroglycerin. Furthermore, treatment with 10 μM this compound significantly increases intracellular cGMP levels in platelets to 0.95 ± 0.17 pmol/10⁸ cells after a 5-minute incubation [2].

The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound in the context of penile erection.

G SexualStimulation Sexual Stimulation NORelease NO Release SexualStimulation->NORelease GuanylylCyclase Guanylyl Cyclase Activation NORelease->GuanylylCyclase cGMP cGMP ↑ GuanylylCyclase->cGMP GTP → cGMP GTP GTP SmoothMuscleRelaxation Smooth Muscle Relaxation cGMP->SmoothMuscleRelaxation GMP 5'-GMP (Inactive) cGMP->GMP VasodilationErection Vasodilation & Erection SmoothMuscleRelaxation->VasodilationErection PDE5 PDE5 Enzyme PDE5->cGMP Degrades PDE5Inhibitor PDE5 Inhibitor (e.g., this compound) PDE5Inhibitor->PDE5 Inhibits

Diagram: Mechanism of PDE5 inhibitors. By blocking cGMP degradation, they enhance the natural erection pathway. [5]

Analytical Detection and Identification

This compound has been discovered in dietary supplements without being declared on the label, often alongside other PDE5 inhibitors like thiodenafil [1]. Its identification and quantification require sophisticated analytical techniques.

  • Discovery Context: It was first identified in a dietary supplement where quantitative analysis found approximately 13-15 mg/tablet of this compound and about 0.4 mg/tablet of thiodenafil [1].
  • Sample Preparation: Efficient matrix cleanup is critical for analyzing complex supplement formulations like soft-gels. Methods such as Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) have been shown to effectively remove lipid components from samples with minimal matrix effects [6].
  • Detection Techniques:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for screening and confirmation. Accurate mass measurement initially determined its elemental composition as C₂₄H₂₈N₆O₁S₁ [1].
    • Nuclear Magnetic Resonance (NMR): Used alongside MS for full structural elucidation of the novel imidazoquinazoline derivative [1].
    • High-Resolution MS: Techniques like UHPLC-Q/TOF-MS (Ultra-High Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry) are employed in screening for multiple adulterants, allowing for accurate mass measurement of both parent and fragment ions [6] [7].

Regulatory and Safety Status

  • Legal Status: this compound is not approved by major regulatory bodies like the U.S. FDA for human use. It is listed as a controlled substance in some territories and is sold explicitly "for research use only," not for human consumption [2] [3].
  • Health Risks: The presence of potent, unapproved PDE5 inhibitors like this compound in dietary supplements poses a significant public health risk [8]. Consumers may be exposed to these compounds without their knowledge, which is particularly dangerous for individuals with contraindications such as those taking nitrates for heart disease, due to the risk of life-threatening hypotension [5].

References

Thioquinapiperifil discovery and synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Structural Identification

Thioquinapiperifil was first identified as an illegal adulterant in dietary supplements marketed for sexual enhancement. Its discovery is summarized in the table below.

Aspect Description
Discovery Context Found in dietary supplements without declaration, alongside another PDE-5 inhibitor, thiodenafil (thiosildenafil) [1].
Reported Name Originally synthesized and reported as KF31327 by Kyowa Hakko Kogyo Co., Ltd. [2] [1].
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1].
Molecular Formula C₂₄H₂₈N₆OS [1].
Molecular Weight 448 g/mol [1].
Structural Class Imidazoquinazoline derivative. It represents a distinct chemical class from the more common sildenafil, tadalafil, and vardenafil analogs [2] [1].

Analytical Characterization and Workflow

The identification of this compound in a complex matrix like a dietary supplement involved a multi-technique analytical approach. The general workflow and key parameters are outlined below.

G Sample Sample LCMS LCMS Sample->LCMS Extraction NMR NMR LCMS->NMR Hypothesis Generation AccMass AccMass LCMS->AccMass MW = 448 Formula: C₂₄H₂₈N₆OS StructID StructID NMR->StructID Structural Confirmation AccMass->StructID

Figure 1: Analytical workflow for identifying this compound, from sample preparation to structural confirmation.

Key Analytical Parameters
Parameter Specification / Observation
Sample Prep Dietary supplement tablet extracted and purified for analysis [1].
LC-MS Finding Two major compounds detected: this compound and Thiodenafil [1].
Accurate Mass Used to determine elemental composition: C₂₄H₂₈N₆O₁S₁ [1].
Quantitative Result This compound content: 13-15 mg/tablet; Thiodenafil content: ~0.4 mg/tablet [1].

Research Significance and Context

The discovery of this compound is significant for several reasons:

  • A New Class of Adulterant: Before its discovery, most illegal PDE-5 inhibitors found in supplements were analogs of sildenafil, tadalafil, or vardenafil [2]. This compound's imidazoquinazoline structure signaled a shift by manufacturers to circumvent detection by using entirely different chemical scaffolds [1].
  • Public Health Risk: The potency, toxicity, and side effects of such unapproved analogues are often unstudied. Their presence in products marketed as "natural" or "herbal" poses a significant health risk to consumers [2].
  • Analytical Challenge: Its discovery highlights the continuous challenge for regulatory scientists and the need for advanced analytical techniques like LC-MS and NMR to identify novel, unapproved drug analogs [3].

Suggestions for Further Research

The search results provide a foundational identification report but lack details on full synthesis, biological activity, and comprehensive spectral data. To acquire more in-depth technical information, you could:

  • Locate the Original Patent: Since this compound was a known compound (KF31327) from Kyowa Hakko Kogyo, searching for the original patent filed by this company would be the most direct route to find its detailed synthesis protocol.
  • Consult Specialized Databases: Use scientific databases like SciFinder or Reaxys with the compound name "KF31327" or its molecular formula for more comprehensive literature and patent information.
  • Review Broader Analytical Methods: For general protocols on detecting such adulterants, recent reviews on analyzing PDE-5 inhibitors in supplements describe advanced techniques like UHPLC-Q/TOF-MS and efficient sample cleanup methods [4] [5].

References

Molecular Identification and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Thioquinapiperifil is an imidazoquinazoline derivative that exists in both free base and salt forms, each with distinct properties relevant for identification and handling in a research setting [1] [2].

The table below summarizes its key identifiers:

Property This compound (Free Base) This compound Dihydrochloride (Salt)
CAS Number 220060-39-9 [2] [3] 204077-66-7 [4] [5] [6]
Molecular Formula C₂₄H₂₈N₆OS [2] [3] C₂₄H₂₈N₆OS · 2HCl [4] [5]
Molecular Weight 448.59 g/mol [2] [3] 521.51 g/mol [4] [5]
IUPAC Name 3-ethyl-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-1,3-dihydro-2H-imidazo[4,5-g]quinazoline-2-thione [1] [3] -
Synonym KF31327 [1] [2] KF31327 (dihydrochloride) [4] [5]
Storage Conditions - -20°C (powder); 6 months at -80°C in DMSO [4]
Purity (Supplier Info) - ≥98% to ≥99.0% [4] [6]

Note: This compound is strictly for research use only and is not intended for human consumption [4] [2] [6].

Mechanism of Action as a PDE5 Inhibitor

This compound's primary mechanism is the potent and selective inhibition of the phosphodiesterase-5 (PDE5) enzyme [2] [5] [6].

Enzyme Inhibition and Specificity

The core action of this compound is to non-competitively inhibit PDE5, thereby increasing concentrations of cyclic guanosine monophosphate (cGMP) to induce smooth muscle relaxation and vasodilation [4] [2] [6].

The table below quantifies its inhibitory activity (IC50) against various phosphodiesterase isoforms, demonstrating high selectivity:

Phosphodiesterase (PDE) Isoform IC₅₀ (nM)
PDE5 0.074 [4] [2] [5]
PDE3 38,000 [5]
PDE1 380,000 [5]
PDE2 670,000 [5]
PDE4 800,000 [5]

IC50 = half-maximal inhibitory concentration. A lower value indicates more potent inhibition.

This high selectivity for PDE5 over other PDE families (demonstrated by IC50 values thousands of times higher) is a key feature that can influence the compound's side effect profile [5] [7].

Cellular and Physiological Effects

The inhibition of PDE5 by this compound has two primary downstream effects:

  • Increased cGMP in Platelets: At concentrations of 0.1-10 μM, this compound concentration-dependently inhibits platelet aggregation. A significant increase in cGMP levels (to 0.95 ± 0.17 pmol/10⁸ cells) was observed after a 5-minute incubation with 10 μM of the compound [2] [5].
  • Vasodilation for Sexual Enhancement: By potentiating the cGMP signal in the smooth muscle of blood vessels, particularly in the corpora cavernosa of the penis, it promotes vasodilation and increases blood flow, which is the basis for its use in sexual enhancement studies [4] [7].

G Stimulation Sexual Stimulation NO NO Release Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Synthesis GTP GTP GTP->sGC Converts GMP 5'-GMP cGMP->GMP Degradation Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation PDE5 PDE5 Enzyme PDE5->cGMP Hydrolyzes Inhibitor This compound Inhibitor->PDE5 Inhibits

Figure 1: Mechanism of this compound. It inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Experimental Evidence and Research Protocols

Key Experimental Findings
  • Discovery in Supplements: this compound was first identified in a dietary supplement alongside thiodenafil. Quantitative analysis found 13-15 mg/tablet of this compound and about 0.4 mg/tablet of thiodenafil [1] [8].
  • Platelet Aggregation Studies: In vitro studies show that this compound (0.1-10 μM) concentration-dependently inhibits platelet aggregation. Without nitroglycerin, higher concentrations (1 and 10 μM) are required for this effect [2] [5].
Analytical Method for Identification

The original research used a combination of techniques to identify and characterize this compound in a complex dietary supplement matrix [1] [8].

1. Sample Preparation

  • The dietary supplement tablets are first ground into a homogeneous powder.
  • A representative sample is accurately weighed and extracted with a suitable solvent, typically methanol, using techniques like sonication to ensure complete extraction of the analyte.
  • The extract is then centrifuged or filtered to obtain a clear solution for instrumental analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Purpose: To separate the components of the supplement and obtain initial mass data.
  • Procedure: The extract is injected into an LC-MS system. The liquid chromatography (LC) component separates the various compounds in the sample, while the mass spectrometer (MS) detects their mass-to-charge ratios (m/z).
  • Key Finding: The analysis indicated two major compounds. One was identified as thiodenafil by comparison with an authentic standard. The other had a molecular weight of 448, with accurate mass measurement revealing an elemental composition of C₂₄H₂₈N₆O₁S₁ [1] [8].

3. Structural Elucidation by NMR Spectroscopy

  • Purpose: To determine the precise molecular structure of the unknown compound.
  • Procedure: A purified sample of the compound is subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (likely including ¹H and ¹³C NMR). This technique provides detailed information about the carbon-hydrogen framework of the molecule.
  • Key Finding: Combined with the mass spectrometric data, the NMR data confirmed the structure as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, formerly known as KF31327 [1].

G Start Dietary Supplement Tablet Grind Grind to Powder Start->Grind Extract Extract with Solvent (e.g., Methanol, Sonication) Grind->Extract Filter Centrifuge / Filter Extract->Filter Analyze LC-MS Analysis Filter->Analyze Data1 Molecular Weight & Formula Analyze->Data1 Purify Compound Purification Data1->Purify NMR NMR Spectroscopy Purify->NMR Data2 Complete Structural Elucidation NMR->Data2 ID Identify as this compound Data2->ID

Figure 2: Experimental workflow for identifying this compound in dietary supplements.

Regulatory and Safety Considerations

This compound is not approved for human use by any major health regulatory agency [7]. Its presence in dietary supplements is considered an adulteration, as these products are marketed as "natural" or "herbal" while containing a potent, unapproved pharmaceutical ingredient [1] [7]. This poses significant health risks because consumers are exposed to a potent drug without medical supervision, dosage information, or warnings about potential interactions with other medications, particularly nitrates [7].

References

Thioquinapiperifil in dietary supplements

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Identification

Thioquinapiperifil, formerly reported as KF31327, is an imidazoquinazoline derivative. The table below summarizes its core chemical and biological characteristics.

Property Description
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] [2]
Molecular Formula C₂₄H₂₈N₆OS (Free base) [1]
Molecular Weight 448.59 g/mol (Free base) [1]
CAS Number 204077-66-7 (Dihydrochloride salt) [3] [2]
Biological Activity Potent, selective, and non-competitive PDE-5 inhibitor [3]
IC₅₀ for PDE5 0.074 nM [3]
Related Catalog Used in sexual enhancement research; found as an adulterant in dietary supplements [3] [1]

Analytical Detection and Methodologies

Illicit this compound is identified in complex supplement matrices using advanced analytical techniques, primarily Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Sample Preparation and Cleanup

Effective sample cleanup is critical for accurate detection. For soft-gel-type supplements with oily matrices, the Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) method has proven highly effective. This method utilizes mechanisms of size exclusion and hydrophobic interaction to remove lipid components that cause signal suppression or enhancement during MS analysis, outperforming other green chemistry methods like QuEChERS-dSPE and DLLME in matrix removal efficiency [4].

Liquid Chromatography (LC) Separation

Optimal chromatographic separation is a prerequisite for distinguishing isobaric compounds.

  • Stationary Phase: A reversed-phase Capcell PAK C18 column provides superior separation performance for mixtures of PDE-5 inhibitors and analogs [5].
  • Mobile Phase: Gradient elution using acetonitrile and water containing 0.2% acetic acid offers a good balance between separation efficiency and MS ionization sensitivity [5].
  • Flow Rate: 0.2 mL/min [5].
Mass Spectrometry (MS) Identification

High-resolution mass spectrometry is indispensable for screening and confirming unknown or unapproved analogs.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode [5].
  • Mass Analyzer: Hybrid Ion Trap-Time of Flight (IT-TOF) MS is highly effective. This combination provides accurate mass measurements of both parent and fragment ions and enables sequential tandem MS (MSⁿ) for rich structural information [5].
  • Spectral Library: A high-resolution MSⁿ spectral library for PDE-5 inhibitors allows for successful identification of adulterated samples by comparing accurate masses and fragmentation patterns [5].

Experimental Workflow for Analysis

The following diagram illustrates the comprehensive analytical workflow for detecting this compound and other adulterants in dietary supplements, from sample preparation to final identification.

cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Start Dietary Supplement Sample Prep Sample Preparation & Extraction (Solvent: Acetonitrile) Start->Prep Cleanup Matrix Cleanup (EMR-Lipid dSPE) Prep->Cleanup Analysis LC-MS Analysis Cleanup->Analysis ID Identification & Confirmation Analysis->ID LC1 Column: C18 MS1 Ionization: ESI (+) LC2 Mobile Phase: Acetonitrile/ Water + 0.2% Acetic Acid LC3 Gradient Elution MS2 Analyzer: IT-TOF MS3 Data: Accurate Mass & MSⁿ

Experimental workflow for analyzing this compound in supplements.

Health Risks and Regulatory Context

The presence of this compound in dietary supplements poses a significant public health risk.

  • Undisclosed Potency: Consumers are exposed to a potent, prescription-only pharmaceutical substance without their knowledge, dosage information, or medical supervision [1] [6].
  • Adulteration Trend: this compound is part of a growing trend where over 80 synthetic PDE-5 inhibitors have been found as adulterants in "natural" or "herbal" supplements. It is categorized as one of the few PDE-5 inhibitors that does not belong to the sildenafil, tadalafil, or vardenafil analog families [6].
  • Unknown Toxicity: The pharmacological and toxicological profiles of these unapproved analogs are often not studied. Their side effects, drug interactions (especially with nitrates), and long-term health impacts are unknown and may pose risks beyond those of approved drugs [6].

Conclusion

This compound represents a clear challenge in the dietary supplement market. Its analysis requires sophisticated LC-MS/MS methodologies with high-resolution mass spectrometry for unambiguous identification. The intentional adulteration of supplements with such potent, unapproved pharmaceutical substances underscores the critical need for robust and continuous regulatory monitoring to ensure public safety.

References

Chemical Identity and Regulatory Context

Author: Smolecule Technical Support Team. Date: February 2026

Thioquinapiperifil is an imidazoquinazoline derivative and was identified as an unapproved phosphodiesterase-5 (PDE-5) inhibitor illegally added to a dietary supplement marketed for sexual enhancement [1]. Its key characteristics are summarized below:

Property Description
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]
Molecular Formula C₂₄H₂₈N₆OS [1]
Molecular Weight 448 g/mol [1]
Original Developer Kyowa Hakko Kogyo Co., Ltd. (reportedly as KF31327) [1]
Context of Discovery Found alongside thiodenafil in an adulterated dietary supplement [1].

Analytical Detection and Workflow

The discovery and identification of this compound relied on analytical techniques. The general workflow for identifying such adulterants is summarized below. This methodology can be applied to this compound and similar compounds [2] [3].

Sample Sample Extraction Extraction Sample->Extraction Solvent LC Separation LC Separation Extraction->LC Separation MS Analysis MS Analysis LC Separation->MS Analysis Eluent Library Matching Library Matching MS Analysis->Library Matching High-Res MS/MS Spectra Accurate Mass Accurate Mass MS Analysis->Accurate Mass Provides Fragmentation Pattern Fragmentation Pattern MS Analysis->Fragmentation Pattern Provides Identification Identification Library Matching->Identification

General analytical workflow for identifying unapproved PDE-5 inhibitors.

Detailed Methodologies

Based on the techniques used for similar compounds, here are plausible experimental protocols for identifying and quantifying this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis [2]

    • Chromatography: Reversed-phase C18 column with gradient elution using water and acetonitrile, both containing 0.2% acetic acid, at a flow rate of 0.2 mL/min.
    • Mass Spectrometry: Ion Trap-Time of Flight (IT-TOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
    • Identification: Based on the accurate mass of the parent and fragment ions, and comparison with spectral libraries.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy [1] [4]

    • Purpose: To unambiguously determine the molecular structure of an unknown compound.
    • Techniques: A full suite of NMR experiments, including DEPT, COSY, TOCSY, HMQC, and HMBC, is typically used to elucidate the structure of a new analog.
  • Quantitative Analysis (HPLC-UV) [1]

    • Method: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.
    • Application: The supplement in which this compound was found contained approximately 13-15 mg/tablet of the compound [1].

Research Implications and Next Steps

The identification of this compound highlights a ongoing issue of undisclosed synthetic drugs in products marketed as "natural" or "dietary supplements" [3]. These adulterated products pose significant health risks as their pharmacological and toxicological profiles are not fully understood [2].

To obtain a more complete bioactivity profile, I suggest these research directions:

  • Search scientific literature databases like PubMed and Scopus for "KF31327", the compound's original research code.
  • Review patent filings from the developer, Kyowa Hakko Kogyo Co., Ltd., which may contain biological data.
  • Consult regulatory alerts from agencies like the FDA, which sometimes publish analytical findings on adulterants.

References

Comprehensive Technical Profile: Thioquinapiperifil as an Imidazoquinazoline Derivative and PDE-5 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure Profile

Thioquinapiperifil represents a structurally novel imidazoquinazoline derivative with specific pharmacological activity as a phosphodiesterase-5 (PDE-5) inhibitor. This compound was initially developed as KF31327 by Kyowa Hakko Kogyo Co., Ltd., and was subsequently identified in dietary supplements marketed for sexual enhancement, marking the first reported detection of imidazoquinazoline-type compounds in such products [1] [2]. The structural characterization of this compound reveals it to be chemically defined as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione with an elemental composition of C₂₄H₂₈N₆O₁S₁ and a molecular weight of 448 [1] [2]. This places it within the broader class of imidazoquinazolines, which are recognized as fused tricyclic heterocyclic systems containing nitrogen atoms that contribute to their diverse biological activities [3].

The imidazoquinazoline scaffold represents a privileged pharmacophoric unit in medicinal chemistry, formed through the fusion of imidazole and quinazoline ring systems. These structural hybrids have demonstrated a wide spectrum of biological applications including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities [3]. The specific structural configuration of this compound incorporates key features common to PDE-5 inhibitors while maintaining distinct characteristics that differentiate it from other compounds in this therapeutic class. The presence of the thione moiety at the 2-position of the imidazoquinazoline core contributes significantly to its molecular recognition and binding properties, while the piperidinyl phenylaminomethyl substitution at the 8-position enhances target affinity and pharmacokinetic parameters [1].

Analytical Characterization and Quantitative Composition

The structural elucidation of this compound employed a comprehensive multi-technique analytical approach to fully characterize its molecular properties. Through LC-MS analysis, researchers determined the fundamental mass properties, with accurate mass measurement confirming the elemental composition as C₂₄H₂₈N₆O₁S₁ [1] [2]. Further structural verification was achieved through NMR spectrometry, which provided definitive evidence of the imidazoquinazoline derivative structure and confirmed the presence of characteristic molecular motifs [1]. This analytical characterization was essential for distinguishing this compound from other compounds found in the same dietary supplements, particularly thiodenafil (also known as thiosildenafil), which was identified as a co-occurring compound [2].

Quantitative Composition in Pharmaceutical Formulations

Quantitative analysis of this compound in dietary supplement products revealed significant concentrations, with contents measured at approximately 13-15 mg/tablet (equivalent to 43-48 μg/mg) [1] [2]. In contrast, thiodenafil was present in much lower quantities at approximately 0.4 mg/tablet (1 μg/mg), suggesting that this compound served as the primary active PDE-5 inhibitor in these formulations [1]. The substantial concentration of this compound in these products highlights its potent biological activity and potential pharmacological effects at these dosage levels.

Table 1: Analytical Characterization Parameters for this compound

Analytical Parameter Specification Experimental Conditions
Molecular Weight 448 Da Mass spectrometry
Elemental Composition C₂₄H₂₈N₆O₁S₁ Accurate mass measurement
MS Fragmentation Pattern Characteristic imidazoquinazoline signature LC-MS analysis
Structural Verification Imidazoquinazoline derivative confirmed NMR spectrometry
Quantification in Formulations 13-15 mg/tablet HPLC with UV detection

Table 2: Spectral Properties and Analytical References

Spectral Technique Key Diagnostic Features Structural Information Provided
¹H NMR Characteristic ethyl, piperidinyl, and aromatic proton signals Substituent identification and connectivity
¹³C NMR Carbon backbone of imidazoquinazoline core with substituents Molecular framework confirmation
LC-MS Molecular ion at m/z 448 with characteristic fragmentation Molecular weight and elemental composition
Accurate MS Exact mass measurement Confirmation of C₂₄H₂₈N₆O₁S₁ formula

Experimental Protocols and Methodologies

Analytical Detection and Identification Protocol

The identification of this compound in complex matrices such as dietary supplements requires a robust analytical workflow with specific methodological considerations. The following protocol outlines the comprehensive approach for detecting and characterizing this imidazoquinazoline derivative:

  • Sample Preparation: Accurately weigh and homogenize dietary supplement tablets. Extract the powdered material with appropriate organic solvents (e.g., methanol, acetonitrile) using sonication for 15-30 minutes followed by centrifugation at 10,000 × g for 10 minutes. Filter the supernatant through a 0.45 μm membrane filter prior to analysis [1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Perform separation using a reversed-phase C18 column (e.g., 150 × 2.1 mm, 3.5 μm particle size) with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. Employ a gradient elution from 10% to 90% acetonitrile over 15-20 minutes at a flow rate of 0.2 mL/min. Maintain the column temperature at 40°C and use an injection volume of 5-10 μL [1].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following typical parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h. Monitor for the protonated molecular ion [M+H]⁺ at m/z 449.2 with characteristic fragment ions for structural confirmation [1].

  • NMR Spectroscopic Confirmation: For purified samples, acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Key diagnostic signals include the thione carbon resonance at approximately δ 180 ppm in the ¹³C NMR spectrum and characteristic aromatic proton signals in the region of δ 7.0-8.5 ppm in the ¹H NMR spectrum [1].

The experimental workflow for the analytical characterization of this compound involves multiple complementary techniques that build upon each other to provide comprehensive structural verification:

G Start Sample Collection (Dietary Supplement Tablets) A Sample Preparation (Homogenization & Extraction) Start->A Physical Processing B LC-MS Screening (Molecular Weight Determination) A->B Solvent Extraction C Accurate Mass Analysis (Elemental Composition) B->C Molecular Ion Identification D NMR Spectroscopy (Structural Elucidation) C->D Purification E Quantitative Analysis (HPLC-UV) D->E Reference Standard Preparation F Data Interpretation (Structural Confirmation) E->F Multi-technique Correlation

Figure 1: Analytical workflow for the identification and characterization of this compound in complex matrices

Quantitative Analysis Methodology

For the precise quantification of this compound in pharmaceutical formulations or dietary supplements, the following validated HPLC method is recommended:

  • Chromatographic Conditions: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of buffer (e.g., 10 mM ammonium acetate, pH 5.0) and acetonitrile in a ratio of 60:40 (v/v). Maintain isocratic elution at a flow rate of 1.0 mL/min with column temperature set at 30°C. Employ UV detection at 290 nm based on the characteristic absorption of the imidazoquinazoline chromophore [1].

  • Calibration Standards: Prepare standard solutions of authentic this compound reference material in the concentration range of 1-100 μg/mL. Construct a linear calibration curve by plotting peak area against concentration, with typical correlation coefficients (r²) exceeding 0.999. The limit of quantification (LOQ) for this method is typically approximately 0.1 μg/mL [1].

  • Validation Parameters: Establish method validation according to ICH guidelines, including specificity (no interference from matrix components), accuracy (recovery of 95-105%), precision (RSD < 2%), and robustness (deliberate variations in mobile phase composition and temperature) [1].

Biological Activity and Mechanism of Action

This compound functions primarily as a potent phosphodiesterase-5 (PDE-5) inhibitor, exhibiting a mechanism of action similar to approved pharmaceuticals in this class but with distinct structural features [1] [2]. The compound was originally synthesized and developed specifically for this pharmacological activity by Kyowa Hakko Kogyo Co., Ltd. before being identified in dietary supplements [1]. The imidazoquinazoline core structure of this compound appears to contribute to its target affinity and selectivity, potentially offering differentiated binding characteristics compared to pyrazolopyrimidine-based PDE-5 inhibitors like sildenafil.

The molecular mechanism of PDE-5 inhibition involves competitive binding to the catalytic site of the phosphodiesterase type 5 enzyme, which normally hydrolyzes cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting this hydrolysis, this compound enhances cGMP-mediated signaling, leading to relaxation of smooth muscle tissue and increased blood flow to specific vascular beds [1] [2]. This mechanism underlies the compound's potential application for conditions such as erectile dysfunction, which explains its presence in sexual enhancement products, though its official therapeutic indications remain undefined due to its appearance primarily in unregulated dietary supplements rather than approved pharmaceutical products.

The broader class of imidazoquinazoline derivatives has demonstrated diverse biological activities beyond PDE-5 inhibition. These fused heterocyclic systems have shown promising antitumor properties, antimicrobial efficacy against various pathogens, antioxidant capabilities, and anti-inflammatory effects [3]. The structural flexibility of the imidazoquinazoline scaffold allows for strategic modifications to optimize specific biological activities, making it a valuable template in medicinal chemistry. Recent research on related imidazoquinoline derivatives (structurally similar but not identical to imidazoquinazolines) has also explored their application as TLR7/8 agonists for immunotherapeutic approaches, demonstrating the versatility of this general structural class in targeting diverse biological pathways [4] [5].

G A PDE-5 Enzyme Activation (cGMP hydrolysis) B This compound Binding (Competitive Inhibition) A->B Enzyme Active Site C Reduced cGMP Hydrolysis B->C Catalytic Inhibition D cGMP Accumulation C->D Reduced Degradation E Protein Kinase G Activation D->E Downstream Signaling F Smooth Muscle Relaxation E->F Calcium Desensitization G Vasodilation (Increased Blood Flow) F->G Physiological Effect

Figure 2: Signaling pathway of this compound-mediated PDE-5 inhibition and vasodilation

Research Gaps and Future Directions

The current scientific literature on this compound reveals significant knowledge gaps that merit further investigation. While the compound's basic structure and PDE-5 inhibitory activity have been established, comprehensive pharmacological profiling remains limited. Future research should prioritize the determination of fundamental parameters including binding affinity (Ki value), enzymatic selectivity across PDE isoforms, cellular potency (EC50), and in vivo efficacy in relevant disease models [1] [2]. Additionally, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been systematically characterized, representing a critical area for future investigation.

The structural optimization of this compound through systematic medicinal chemistry approaches could yield valuable insights into structure-activity relationships within the imidazoquinazoline class. Strategic modifications at various positions of the core scaffold may enhance target selectivity or improve pharmacokinetic properties. Furthermore, investigation of potential off-target activities would provide a more comprehensive safety profile, particularly given the compound's appearance in dietary supplements without rigorous clinical evaluation [1]. The development of robust synthetic methodologies for this compound and analogs would facilitate more extensive biological evaluation, as current literature lacks detailed synthetic procedures specifically for this compound [3].

From an analytical perspective, there is a need for validated methods to detect this compound in biological matrices to support future pharmacokinetic studies. The development of sensitive bioanalytical assays using LC-MS/MS technology would enable quantification of the compound and potential metabolites in plasma, tissues, and excreta. Additionally, comprehensive stability studies under various storage conditions would inform appropriate handling procedures for reference standards and formulated products containing this compound.

Table 3: Critical Research Gaps and Recommended Investigations for this compound

Research Domain Current Knowledge Gap Recommended Investigation
Pharmacology PDE-5 inhibition established but limited quantitative data Determine IC50/Ki values, PDE isoform selectivity, and cellular efficacy
PK/PD Profile No in vivo pharmacokinetic or pharmacodynamic data Conduct ADME studies in relevant animal models
Synthetic Chemistry Limited public documentation of synthesis Develop efficient synthetic route for compound and analogs
Safety Profile No systematic toxicity assessment Perform in vitro and in vivo toxicity studies
Analytical Methods Qualitative methods established but limited biological quantification Develop validated bioanalytical LC-MS/MS methods

Conclusion

This compound represents a structurally distinct imidazoquinazoline-based PDE-5 inhibitor with demonstrated presence in dietary supplements marketed for sexual enhancement. Its comprehensive characterization through LC-MS and NMR techniques has confirmed the molecular structure as C₂₄H₂₈N₆O₁S₁ with a molecular weight of 448 Da. Quantitative analyses have revealed its substantial presence in commercial products at approximately 13-15 mg/tablet, significantly exceeding the concentration of co-occurring compounds like thiodenafil.

The experimental protocols outlined in this technical profile provide robust methodologies for the detection, identification, and quantification of this compound in various matrices. These analytical approaches leverage complementary techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to deliver definitive structural confirmation. The documented biological activity as a PDE-5 inhibitor positions this compound within a therapeutically relevant class of compounds, while simultaneously highlighting concerns regarding its appearance in unregulated dietary supplements without comprehensive safety evaluation.

References

Thioquinapiperifil storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions and Quantitative Data

The table below summarizes the storage conditions for Thioquinapiperifil (free base) and its dihydrochloride salt as provided by suppliers and safety data sheets.

Compound Form Appearance Recommended Storage Molecular Weight CAS Number
This compound (Free Base) [1] Solid -20°C (powder) [1] 448.58 [1] [2] 220060-39-9 [1] [3] [2]
This compound Dihydrochloride [4] [5] [6] Solid 2-8°C (refrigerator) [4]; -20°C (long term) [6] 521.51 [4]/485.05 [5] [6] 204077-66-7 [4] [5] [6]

Key Stability Insights:

  • Solubilized Forms: The free base form in solvent has a more stringent storage requirement of -80°C [1].
  • Container: For the powdered form, the container should be kept tightly sealed in a cool, well-ventilated area [1].
  • General Handling: To ensure stability, you should avoid inhalation, contact with skin and eyes, and the formation of dust and aerosols. Use should be confined to areas with appropriate exhaust ventilation [1].

Properties and Stability Context

Understanding the compound's role and properties provides further context for its storage requirements.

  • Biological Activity: this compound is a potent, selective, and non-competitive Phosphodiesterase-5 (PDE-5) inhibitor. It has an exceptionally low IC50 value of 0.074 nM for PDE5, making it much more potent than its inhibition of other PDE subtypes [2] [5].
  • Primary Hazards: The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1].
  • Stability Guidance Framework: For novel drug substances, regulatory guidelines like ICH Q1 provide a framework for systematic stability testing. These studies generate data to define appropriate storage conditions and establish retest periods or shelf lives [7].

Stability Assessment Workflow

For a novel compound like this compound, determining definitive storage conditions and shelf-life requires a formal stability study. The following diagram outlines the core workflow for conducting such an assessment.

Start Stability Study Start Define Define Storage Conditions (Long-term, Accelerated) Start->Define Interval Set Testing Intervals (0, 1, 3, 6, 9, 12 months...) Define->Interval Test Test Samples (Appearance, Assay/Potency, Impurities) Interval->Test Analyze Analyze Data & Trends Test->Analyze Specs Within Specifications? Analyze->Specs Yes Yes: Establish Shelf-life Specs->Yes Yes No No: Adjust Storage Conditions Specs->No No No->Define

The supplier-recommended storage conditions are a practical starting point, but formal studies under ICH Q1 guidelines are needed to establish a validated shelf-life [7].

References

Thioquinapiperifil in vitro protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thioquinapiperifil (also known as KF31327) is a potent, selective, and non-competitive inhibitor of Phosphodiesterase-5 (PDE-5) [1] [2]. It was first identified as an undeclared pharmaceutical adulterant in dietary supplements promoted for sexual enhancement [3]. The following application notes consolidate the available in vitro data to support researchers in further investigating this compound.

Biological Activity & Quantitative Data

This compound exhibits high potency and selectivity for PDE-5 over other phosphodiesterases. Its biological effects have been primarily studied in the contexts of inhibiting platelet aggregation and increasing intracellular cyclic GMP levels [1] [2] [4].

Table 1: Inhibitory Concentration (IC50) of this compound against Phosphodiesterase (PDE) Isoforms

Target IC50 (nM) Selectivity (vs. PDE5)
PDE5 0.074 [1] [2] -
PDE3 38 [1] [2] ~510-fold
PDE1 380 [1] [2] ~5,100-fold
PDE2 670 [1] [2] ~9,000-fold
PDE4 800 [1] [2] ~10,800-fold

Table 2: Key In Vitro Pharmacological Effects of this compound

Experimental Model Concentration Range Observed Effect Reference
Platelet Aggregation 0.1 - 10 µM Concentration-dependent inhibition; higher concentrations (1 and 10 µM) required without nitroglycerin [1] [2]. [1] [2]
Cyclic GMP Level 10 µM Significant increase to 0.95 ± 0.17 pmol/10⁸ cells after 5 min incubation [1] [2]. [1] [2]

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol is adapted from referenced biological activity data [1] [2].

  • Objective: To assess the inhibitory effect of this compound on platelet aggregation.
  • Materials:
    • Test Compound: this compound dihydrochloride (HY-119611A) [2]. Prepare stock solution in DMSO.
    • Cells/Tissues: Washed human platelets or platelet-rich plasma (PRP).
    • Inducing Agent: A standard agonist like collagen, ADP, or thrombin.
    • Optional Co-treatment: Nitroglycerin (to study synergistic effects).
    • Key Equipment: Platelet aggregometer.
  • Procedure:
    • Preparation: Isolate and prepare a suspension of platelets or PRP according to standard laboratory methods.
    • Pre-incubation: Incubate the platelet suspension with this compound at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a defined period (e.g., 5-10 minutes) at 37°C. Include a vehicle control (DMSO).
    • Induction of Aggregation: Add a potent platelet aggregation-inducing agent to the mixture.
    • Measurement: Monitor the aggregation response for 5-10 minutes using the aggregometer. The percentage of aggregation inhibition is calculated by comparing the light transmittance in treated samples versus the vehicle control.
  • Notes:
    • The assay should be performed with and without nitroglycerin pre-treatment. Research indicates that the presence of nitroglycerin enhances the inhibitory effect, meaning higher concentrations of this compound are needed for inhibition in its absence [1] [2].
    • The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
Intracellular Cyclic GMP Measurement

This protocol is adapted from referenced biological activity data [1] [2].

  • Objective: To quantify the increase in intracellular cyclic GMP (cGMP) levels resulting from PDE-5 inhibition by this compound.
  • Materials:
    • Test Compound: this compound dihydrochloride [2].
    • Cells: Cultured cells expressing PDE-5 (e.g., human corpus cavernosum smooth muscle cells).
    • Key Reagents: cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit, cell lysis buffer.
  • Procedure:
    • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a short incubation period (e.g., 5 minutes) [1] [2].
    • Reaction Termination & Lysis: Rapidly aspirate the medium and lyse the cells using an appropriate lysis buffer (e.g., 0.1M HCl) to stop enzymatic activity and extract cGMP.
    • Sample Collection: Collect the cell lysates and centrifuge to remove cellular debris.
    • cGMP Quantification: Measure the cGMP concentration in the supernatant using a commercial EIA or RIA kit, following the manufacturer's instructions. Normalize the cGMP levels to the total protein content or cell count (e.g., pmol/10⁸ cells) [1] [2].

Compound Handling & Formulation

  • Form: this compound is typically used in research as a dihydrochloride salt (CAS# 204077-66-7) to improve water solubility and stability [2] [5]. The free base form (CAS# 220060-39-9) is also available [1] [4].
  • Molecular Weight: 521.51 g/mol (dihydrochloride); 448.58 g/mol (free base) [2] [1].
  • Purity: Available at >98% purity for research purposes [5].
  • Solubility & Stock Solution Preparation:
    • Solvent: DMSO [2] [4].
    • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. For the dihydrochloride salt, a solubility of up to 125 mg/mL (approx. 240 mM) in DMSO has been reported [2].
    • Storage: Aliquot and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles [4].

Critical Considerations & Safety

  • Research Use Only: this compound is for research purposes only and is not for human use. It has been identified as an unauthorized adulterant in dietary supplements, highlighting potential safety risks [3] [1] [2].
  • Controlled Substance: This compound is a controlled substance and not for sale in all territories [1] [2].
  • Methodology Gaps: Please note that the cited references confirm the results of these experiments but do not provide exhaustive, step-by-step methodological details. Researchers may need to adapt standard cell-based and biochemical assay protocols to their specific laboratory setups.

Summary of Workflow and Pathway

The following diagrams summarize the core experimental workflow and the underlying molecular mechanism of action for this compound.

G start Start In Vitro Study prep Compound Preparation • Dissolve in DMSO • Prepare working concentrations start->prep assay1 Platelet Aggregation Assay prep->assay1 assay2 cGMP Measurement Assay prep->assay2 data Data Analysis & Interpretation assay1->data assay2->data

Diagram 1: In Vitro Experimental Workflow for this compound.

G stim Sexual Stimulation (NO Release) sgc Activates Guanylyl Cyclase (GC) stim->sgc cgmp_prod Increased cGMP Production sgc->cgmp_prod relax Smooth Muscle Relaxation cgmp_prod->relax pde5 PDE5 Enzyme (Hydrolyzes cGMP) cgmp_prod->pde5 degradation inhibitor This compound (Inhibits PDE5) inhibitor->pde5 blocks

Diagram 2: Molecular Mechanism of this compound as a PDE-5 Inhibitor.

References

Application Note: Evaluation of a Novel Antiplatelet Compound

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized protocol using Light Transmission Aggregometry (LTA) to evaluate the efficacy of novel antiplatelet compounds, such as Thioquinapiperifil, in human platelet-rich plasma (PRP). LTA is considered the gold standard for testing platelet function in vitro [1].

Introduction & Background

Platelets play a crucial role in hemostasis but also contribute to thrombotic events like myocardial infarction and stroke [1]. The interaction of agonists like ADP, collagen, and thrombin with specific platelet receptors triggers intracellular signaling cascades, leading to activation and aggregation [2] [3]. The core method involves measuring the increase in light transmission through a stirred PRP sample after adding an aggregation agonist. Platelet aggregates form, clearing the suspension and increasing light transmission, which is recorded to generate an aggregation curve [1].

Materials and Reagents
  • Blood Collection: Evacuated tubes containing 0.106 M sodium citrate (1:10 anticoagulant-to-blood ratio), 20-gauge or wider bore needles [1].
  • Centrifugation: A temperature-controlled centrifuge capable of precise g-force control with no-brake function [1].
  • Aggregometer: A dual-channel turbidimetric aggregometer (e.g., Chrono-log series) and associated software [1].
  • Consumables: Polypropylene or polycarbonate tubes and pipettes to prevent platelet activation [1].
  • Agonists: ADP, collagen, arachidonic acid, thrombin, and other relevant agonists.
  • Compound: this compound, dissolved in an appropriate solvent like DMSO or BSA-saline, with a solvent control included in all experiments.
Step-by-Step Experimental Protocol

1. PRP and PPP Preparation

  • Collect venous blood from fasted, healthy volunteers into sodium citrate tubes via clean venipuncture [1].
  • Gently invert tubes 3-5 times to mix anticoagulant.
  • Centrifuge blood at 194 x g for 18 minutes at 24°C with no brake [1].
  • Gently transfer the supernatant (PRP) to a polypropylene tube using a plastic pipette.
  • Centrifuge the remaining blood at 1465 x g for 20 minutes at 24°C with no brake to obtain Platelet-Poor Plasma (PPP) [1].
  • All experiments should be completed within 2.5 hours of blood draw [1].

2. Platelet Count Adjustment

  • Adjust the platelet count in PRP to 250,000-500,000 platelets/μL by adding autologous PPP [1].
  • Use a spectrophotometer (530 nm) with PPP as a blank; an absorbance of ~0.8 typically corresponds to 500,000 platelets/μL [1].

3. Aggregometry Assay

  • Pre-warm the aggregometer to 37°C.
  • Pipette 450 μL of PRP into a cuvette and place it in the aggregometer with a stir bar.
  • Incubate the PRP with this compound (at various concentrations) or vehicle control for a predetermined time (e.g., 1-5 minutes).
  • Initiate aggregation by adding an agonist (e.g., 5-20 μM ADP) and record the aggregation trace for 5-10 minutes.
  • Use PPP as a 100% transmission reference and PRP as a 0% transmission baseline.
Data Analysis and Interpretation

The following table outlines key parameters to extract from aggregation curves to quantify the effects of this compound:

Table 1: Key Quantitative Parameters for Aggregation Analysis

Parameter Description Interpretation
Maximal Aggregation (%) The maximum percentage of aggregation achieved. Direct measure of the compound's potency in inhibiting the final aggregation response.
Lag Phase (seconds) The delay between agonist addition and the onset of aggregation. A prolonged lag phase may indicate interference with early signaling events.
Slope (%/min) The steepness of the aggregation curve. Reflects the rate of aggregate formation; a decreased slope indicates inhibition.
IC₅₀ The concentration of this compound that inhibits 50% of maximal aggregation. Standard measure of compound potency.

Dose-response curves should be generated for this compound against multiple agonists to determine its potency (IC₅₀) and specificity.

Signaling Pathways & Mechanisms

Anti-platelet compounds can target different activation pathways. The diagram below illustrates key nodes where a compound like this compound may exert its effects.

G Agonists Agonists (ADP, Collagen, Thrombin) Receptors Surface Receptors (e.g., P2Y12, GPVI, PAR1) Agonists->Receptors Binding IntSignaling Intracellular Signaling (PKC, PI3K, Ca²⁺ flux) Receptors->IntSignaling Activates IntegrinAct Integrin αIIbβ3 Activation IntSignaling->IntegrinAct Inside-Out Signaling Aggregation Platelet Aggregation IntegrinAct->Aggregation Fibrinogen Binding Inhibitor Potential Action of This compound Inhibitor->Receptors Antagonizes? Inhibitor->IntSignaling Inhibits?

Diagram 1: Key nodes in platelet activation signaling. The dashed red lines indicate potential inhibitory targets for this compound, which require empirical determination.

The balance between inhibitory and activatory signals tightly controls platelet function. In healthy vessels, nitric oxide (NO) and prostacyclin (PGI₂) from endothelial cells elevate cyclic nucleotides (cAMP/cGMP), activating PKA/PKG to suppress platelet activation [3]. At sites of injury, agonists trigger core signaling nodes like Phospholipase C (PLC), Protein Kinase C (PKC), and PI3-Kinase, which drive activation by increasing cytosolic calcium and activating integrin αIIbβ3, the final common step for aggregation [3].

Troubleshooting and Best Practices
  • Low Aggregation Response: Check platelet viability (use fresh blood, complete assay quickly), agonist concentration and storage, and pH of PRP (keep sealed) [1].
  • High Baseline Variability: Ensure consistent blood drawing technique to avoid activation, and use wide-bore needles [1].
  • General Notes: Always include a vehicle control and a reference antiplatelet drug (e.g., Aspirin for arachidonic acid pathway). Handle platelets gently in plasticware to prevent premature activation [1].

Conclusion

This protocol provides a robust framework for the in vitro characterization of this compound. The specific mechanism of action and potency must be determined experimentally. Further ex vivo or clinical studies would be necessary to validate its therapeutic potential and safety profile.

References

Thioquinapiperifil cyclic GMP measurement

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Background and Rationale

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs used to treat erectile dysfunction and pulmonary arterial hypertension. They function by blocking the enzyme PDE5, which degrades the intracellular second messenger, cyclic guanosine 3',5'-monophosphate (cGMP) [1] [2]. The core principle for evaluating a putative PDE5 inhibitor like Thioquinapiperifil is that an effective compound will increase cGMP levels in the relevant cellular or tissue-based assay systems.

The Nitric Oxide (NO˙)-cGMP signaling pathway is central to this mechanism [2]. As shown in the diagram below, nitric oxide activates soluble guanylyl cyclase (sGC), which produces cGMP from GTP. PDE5 then hydrolyzes cGMP to GMP, terminating the signal. PDE5 inhibitors act on the degradative limb of this pathway, leading to cGMP accumulation.

G cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO˙) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation NO_sGC NO˙-sGC Complex sGC->NO_sGC sGC_ox Oxidized sGC (Inactive) sGC->sGC_ox Oxidizes cGMP cGMP NO_sGC->cGMP Catalyzes GTP GTP GTP->cGMP sGC or NO-sGC GMP GMP cGMP->GMP PDE5 Hydrolyzes PDE5 PDE5 Inhibitor PDE5 Inhibitor (e.g., this compound) Inhibitor->PDE5 Inhibits H2O2 H2O2 (Oxidative Stress) H2O2->sGC_ox Oxidizes

Experimental Protocols for cGMP Measurement

Here are detailed methodologies for measuring cGMP levels in different experimental models to assess this compound activity.

In Vitro cGMP Assay in Cell Culture

This protocol is adapted from studies using human colonic epithelial cells and fibroblasts treated with Vardenafil, another PDE5 inhibitor [3].

  • Principle: Cells are pre-incubated with the test compound, then stimulated to activate the NO-sGC-cGMP pathway. Intracellular cGMP is extracted and quantified.
  • Materials:
    • Relevant cell line (e.g., T84 colonic epithelial cells, normal esophageal fibroblasts, cancer-associated fibroblasts) [3].
    • This compound (test compound), S-nitroso-N-penicillamine (SNAP, NO donor), Hydrogen peroxide (H₂O₂, to induce oxidative stress) [2].
    • Cell culture medium and reagents.
    • cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
    • Lysis buffer (e.g., 0.1 M HCl for EIA).
    • Luminometer or microplate reader.
  • Workflow:

G Step1 1. Plate and grow cells (until 70-80% confluent) Step2 2. Pre-treat with this compound (30-50 µM, 1 hour) Step1->Step2 Step3 3. Co-stimulate with SNAP and/or H₂O₂ (2 hours) Step2->Step3 Step4 4. Lyse cells (0.1 M HCl) Step3->Step4 Step5 5. Quantify cGMP (using EIA/RIA) Step4->Step5 Step6 6. Analyze Data (Normalize to protein content) Step5->Step6

  • Detailed Procedure:
    • Cell Seeding: Plate cells in a multi-well culture plate and grow to 70-80% confluence.
    • Pre-treatment: Aspirate the medium and add fresh medium containing this compound. A typical concentration range for preliminary studies is 10-50 µM, with an incubation time of 1 hour [3]. Include controls (vehicle only) and a reference PDE5 inhibitor (e.g., 30 µM Vardenafil or Sildenafil).
    • Stimulation: Add an NO donor like SNAP (e.g., 100-500 µM) to stimulate cGMP production. To model pathological conditions, co-treat with H₂O₂ (e.g., 100-500 µM) to induce oxidative stress [2]. Incubate for 2 hours [3].
    • Cell Lysis: Remove the medium and lyse cells with 0.1 M HCl according to the EIA kit protocol.
    • cGMP Quantification: Centrifuge the lysates to remove debris and measure cGMP concentration in the supernatant using a commercial EIA or RIA kit. Follow the manufacturer's instructions precisely.
    • Data Analysis: Normalize cGMP levels to the total protein concentration in each sample.
In Vivo cGMP Measurement in Animal Models

This protocol is based on studies in Zucker diabetic fatty (ZDF) rats and patient-derived xenograft (PDX) mouse models [3].

  • Principle: Animals are treated with the compound, and target tissues are harvested to measure cGMP levels as a biomarker of PDE5 inhibition.
  • Materials:
    • Animal model (e.g., ZDF rats for diabetes-associated heart failure, PDX mouse model for cancer studies) [3].
    • This compound for oral gavage or injection.
    • EIA/RIA kit for cGMP.
    • Tissue homogenizer.
  • Detailed Procedure:
    • Dosing: Administer this compound to the animals. A typical oral dose for PDE5 inhibitors in rodents is 10-16 mg/kg [3]. The dosing frequency can vary from a single dose to once or twice daily for chronic studies (e.g., 5 days to several weeks).
    • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the target tissues (e.g., heart, lung, tumor). Snap-freeze the tissues in liquid nitrogen.
    • Tissue Homogenization: Homogenize the frozen tissue in 0.1 M HCl.
    • cGMP Quantification: Clarify the homogenate by centrifugation and measure cGMP in the supernatant using an EIA/RIA kit. Normalize the results to the tissue weight or total protein content.

Expected Results and Data Interpretation

The table below summarizes typical experimental data you can expect from studying a PDE5 inhibitor like this compound, based on results from other inhibitors in its class [3].

Experimental Model Treatment Key Outcome Measure Typical Result with PDE5 Inhibitor
T84 Cells [3] 30 µM Vardenafil, 1 hr cGMP induction Significant increase in cellular cGMP levels.
Normal Esophageal Fibroblasts [3] 50 µM Vardenafil, 72 hrs α-SMA expression (fibrosis marker) Abrogation of TGF-β1-induced α-SMA expression.
Cancer-Associated Fibroblasts [3] 50 µM Vardenafil, 72 hrs α-SMA expression ~50% reduction in α-SMA expression.
Mice (PDX EAC model) [3] 16 mg/kg Vardenafil, oral, 2x daily, 5 days Tumor volume (with chemo) Significant reduction in tumor volume.
Rats (ZDF model) [3] 10 mg/kg Vardenafil, oral, daily, 25 weeks Diastolic function, myocardial fibrosis Preserved diastolic function, reduced fibrosis and hypertrophy.

Technical Considerations and Troubleshooting

  • Cell Model Selection: The choice of cell line is critical. Use cells with endogenous expression of PDE5 and components of the NO-sGC pathway for physiologically relevant results [3] [2].
  • Sample Preparation for cGMP: cGMP is a labile molecule. It is crucial to rapidly terminate cellular reactions by flash-freezing tissues or using acidic lysis buffers to prevent degradation by PDEs and phosphodiesterases.
  • Oxidative Stress Conditions: As shown in the signaling pathway, oxidative stress (H₂O₂) can oxidize and inactivate sGC, blunting cGMP production. Testing your compound under these conditions can demonstrate its efficacy in a disease-relevant model [2].
  • Analytical Technique: While EIA is common, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher specificity and sensitivity, and is the method of choice for metabolite identification in complex matrices [1].

References

Comprehensive Application Notes and Protocols: Thioquinapiperifil (Research Use Only)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thioquinapiperifil

This compound (also known as KF31327 free base) is a potent, selective, and non-competitive phosphodiesterase-5 (PDE-5) inhibitor initially developed by Kyowa Hakko Kogyo Co., Ltd. and subsequently identified as an unauthorized adulterant in dietary supplements marketed for sexual enhancement. [1] [2] This compound belongs to a novel structural class of imidazoquinazoline derivatives, distinct from conventional PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. [1] [2] Its unique chemical structure contributes to different analytical detection properties compared to traditional PDE-5 inhibitors, making it challenging to identify in routine screening procedures. [2]

The molecular foundation of this compound consists of an imidazoquinazoline core with a thione group at position 2, an ethyl group at position 3, and a benzylamino substituent at position 8 that incorporates a piperidine ring with a hydroxymethyl group. [1] [2] This specific arrangement is essential for its potent biological activity and selectivity profile. Researchers should note that both the free base (CAS 220060-39-9) and dihydrochloride salt (CAS 204077-66-7) forms are available for experimental use, with the salt form typically offering enhanced water solubility and stability while maintaining comparable biological activity. [3] [4]

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification
Chemical Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione
Synonyms KF31327 free base
CAS Number 220060-39-9 (free base), 204077-66-7 (dihydrochloride)
Molecular Formula C₂₄H₂₈N₆OS
Molecular Weight 448.58 g/mol (free base), 521.51 g/mol (dihydrochloride)
Chemical Structure Imidazoquinazoline derivative
Storage Conditions -20°C (powder) or -80°C (in solution); keep container tightly sealed in cool, well-ventilated area

Biological Activity and Pharmacological Profile

PDE Inhibition Selectivity and Potency

This compound demonstrates exceptional potency and remarkable selectivity for phosphodiesterase-5 (PDE-5) inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 0.074 nM against this enzyme. [3] [4] This high level of specificity is particularly evident when comparing its activity against other phosphodiesterase isoforms, showing significantly weaker inhibition of PDE1 (IC₅₀ = 380 nM), PDE2 (IC₅₀ = 670 nM), PDE3 (IC₅₀ = 38 nM), and PDE4 (IC₅₀ = 800 nM). [3] [4] The 5,000-fold selectivity ratio for PDE5 over PDE1 highlights its specific mechanism of action and suggests a potentially improved side effect profile compared to less selective PDE5 inhibitors that may cause visual disturbances due to PDE6 inhibition. [3] [4] [5]

The compound functions as a non-competitive inhibitor of PDE5, meaning it does not compete directly with the substrate (cGMP) for the active site but instead binds to a separate allosteric site on the enzyme. [3] This mechanism of action results in a characteristic change in the enzyme's kinetic parameters, specifically decreasing the maximum reaction velocity (Vₘₐₓ) without significantly altering the Michaelis constant (Kₘ). This non-competitive inhibition profile is particularly relevant for therapeutic applications as it may provide more consistent enzyme modulation across varying substrate concentrations.

Table 2: Phosphodiesterase (PDE) Inhibition Profile of this compound

Phosphodiesterase Isoform IC₅₀ Value Selectivity Ratio (vs. PDE5)
PDE5 0.074 nM 1
PDE3 38 nM 514
PDE1 380 nM 5,135
PDE2 670 nM 9,054
PDE4 800 nM 10,811
Cellular and Physiological Effects

In cellular models, this compound demonstrates concentration-dependent inhibition of platelet aggregation, with effects observed at concentrations ranging from 0.1 to 10 μM. [3] [4] Notably, in the absence of nitroglycerin, higher concentrations (1 and 10 μM) of this compound are required to achieve significant inhibition of platelet aggregation, suggesting that its anti-aggregatory effects are enhanced by nitric oxide-mediated signaling pathways. [3] [4] This observation aligns with the known mechanism of PDE5 inhibitors, which potentiate the effects of nitric oxide by preserving intracellular cGMP levels.

At the molecular level, treatment with this compound (10 μM) produces a significant increase in intracellular cyclic GMP levels, with mean cGMP concentrations reaching 0.95 ± 0.17 pmol/10⁸ cells after just 5 minutes of incubation. [3] [4] This rapid accumulation of cGMP confirms the compound's effective engagement with the NO-sGC-cGMP signaling pathway, which underlies its physiological effects including vasodilation and inhibition of platelet aggregation. The cellular activity occurs through a well-defined signaling pathway that can be visualized as follows:

G SexualStimulation Sexual Stimulation NORelease NO Release from Nerves/Endothelium SexualStimulation->NORelease GuanylylCyclase Guanylyl Cyclase Activation NORelease->GuanylylCyclase GTPcGMP GTP → cGMP GuanylylCyclase->GTPcGMP SmoothMuscleRelaxation Smooth Muscle Relaxation GTPcGMP->SmoothMuscleRelaxation cGMPHydrolysis cGMP Hydrolysis (Inactive Pathway) GTPcGMP->cGMPHydrolysis Substrate Vasodilation Vasodilation & Increased Blood Flow SmoothMuscleRelaxation->Vasodilation PDE5Enzyme PDE5 Enzyme PDE5Enzyme->cGMPHydrolysis Degradation Pathway This compound This compound (PDE5 Inhibition) This compound->PDE5Enzyme Inhibits

Diagram 1: Mechanism of Action of this compound in the NO-sGC-cGMP Signaling Pathway

Experimental Protocols and Methodologies

In Vitro PDE5 Inhibition Assay
3.1.1 Principle and Objective

This protocol describes a standardized method for evaluating the inhibitory potency of this compound against phosphodiesterase type 5 (PDE5) enzyme using a fluorescence-based detection system. The assay measures the compound's ability to inhibit the enzymatic hydrolysis of cyclic GMP (cGMP) to 5'-GMP, providing quantitative data on inhibition potency (IC₅₀ values) that can be used for structure-activity relationship studies and comparison with other PDE5 inhibitors. [3] [4]

3.1.2 Materials and Reagents
  • Source of PDE5 enzyme: Human recombinant PDE5 or human platelet-derived PDE5
  • Substrate: Cyclic GMP (cGMP)
  • Inhibitor stock solution: this compound (prepare fresh in DMSO at 1 mM concentration)
  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂
  • Detection system: Fluorescent cGMP derivative or commercial PDE activity assay kit
  • Equipment: Microplate reader capable of fluorescence detection, temperature-controlled incubator
3.1.3 Experimental Procedure
  • Prepare inhibitor dilutions: Create a series of this compound dilutions in DMSO (typically 11 concentrations from 10 μM to 0.01 nM) using half-log or log dilutions, ensuring the final DMSO concentration in assays does not exceed 1%.

  • Set up reaction mixtures:

    • Add 25 μL of reaction buffer to each well
    • Add 10 μL of appropriate this compound dilution or vehicle control (DMSO)
    • Add 10 μL of PDE5 enzyme solution (diluted to appropriate concentration in reaction buffer)
    • Pre-incubate the mixture for 10 minutes at 30°C
  • Initiate reaction: Add 5 μL of cGMP substrate solution (final concentration 0.1-1 μM) to start the enzymatic reaction.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at 30°C, ensuring the reaction remains within the linear range for enzyme activity.

  • Terminate and detect: Stop the reaction by heat inactivation (95°C for 2 minutes) or using a commercial detection reagent according to manufacturer's instructions.

  • Measure product formation: Quantify the remaining cGMP or the formed 5'-GMP using an appropriate detection method (fluorescence, radioactivity, or colorimetry).

3.1.4 Data Analysis and Interpretation
  • Calculate percentage inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Signal_sample / Signal_control)] × 100
  • Generate dose-response curves by plotting % inhibition against log inhibitor concentration.
  • Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fitting) with appropriate software (GraphPad Prism, SigmaPlot).
  • Include positive controls (e.g., sildenafil) for assay validation and comparative analysis.
Platelet Aggregation Inhibition Assay
3.2.1 Principle and Objective

This protocol assesses the functional activity of this compound in inhibiting platelet aggregation, which represents a key physiological effect of PDE5 inhibition. The assay evaluates the compound's ability to potentiate the anti-aggregatory effects of nitric oxide donors and directly inhibit platelet activation, providing insights into its potential cardiovascular effects. [3] [4]

3.2.2 Materials and Reagents
  • Platelet-rich plasma (PRP): Freshly prepared from human blood (anticoagulated with sodium citrate)
  • Agonists: ADP (10-20 μM), collagen (2-4 μg/mL), or other platelet activators
  • Nitric oxide donor: Nitroglycerin (prepare fresh in appropriate solvent)
  • This compound solutions: Prepare in DMSO (0.1, 1, and 10 μM final concentrations in assay)
  • Equipment: Platelet aggregometer with temperature control and stirring capability
3.2.3 Experimental Procedure
  • Prepare platelet-rich plasma (PRP): Collect venous blood from healthy volunteers (with institutional approval) using sodium citrate as anticoagulant. Centrifuge at 180 × g for 15 minutes at room temperature to obtain PRP.

  • Pre-incubate with compound:

    • Aliquot 225 μL of PRP into aggregometer cuvettes
    • Add 2.5 μL of appropriate this compound dilution (0.1-10 μM final concentration) or vehicle control
    • Pre-incubate for 3 minutes at 37°C with constant stirring (1000 rpm)
  • Stimulate aggregation:

    • Add 2.5 μL of nitroglycerin (optional, 10 nM final concentration) and incubate for 1 minute
    • Add 20 μL of platelet agonist (ADP or collagen at predetermined EC₈₀ concentration)
  • Measure aggregation: Monitor light transmission for 5-10 minutes until aggregation reaches plateau.

  • Quantify results: Express aggregation as percentage of maximum, using platelet-poor plasma (PPP) as 100% transmission reference.

3.2.4 Data Analysis and Interpretation
  • Calculate % inhibition of aggregation using: % Inhibition = [1 - (Aggregation_sample / Aggregation_control)] × 100
  • Compare concentration-response relationships with and without nitroglycerin to assess NO-dependent potentiation
  • Perform statistical analysis using ANOVA with post-hoc tests (n ≥ 3 independent experiments)

Analytical Methods for Characterization and Detection

LC-MS Characterization and Identification

The analytical characterization of this compound requires advanced techniques due to its novel structure and presence in complex matrices such as dietary supplements. Liquid chromatography-mass spectrometry (LC-MS) provides the most reliable approach for both identification and quantification of this compound in research samples and commercial products. [1] [6] [2]

4.1.1 Sample Preparation
  • For dietary supplements: Grind tablets or capsules to homogeneous powder
  • Extract 100 mg of powder with 10 mL of methanol using sonication for 30 minutes
  • Centrifuge at 3,000 × g for 10 minutes and filter supernatant through 0.22 μm membrane
  • Dilute extracts as needed for LC-MS analysis
4.1.2 LC-MS Conditions
  • Column: C18 reversed-phase (e.g., Capcell PAK C18, 2.0 × 150 mm, 5 μm)
  • Mobile phase: A: 0.2% acetic acid in water, B: acetonitrile
  • Gradient: 10% B to 90% B over 20 minutes, hold 5 minutes
  • Flow rate: 0.2 mL/min
  • Column temperature: 35°C
  • Ionization: ESI positive mode
  • Mass detection: IT-TOF MS with accurate mass measurement
4.1.3 Identification Parameters
  • Retention time: Approximately 14.3 minutes under above conditions [2]
  • Molecular ion: [M+H]+ at m/z 449.2 (calculated for C₂₄H₂₉N₆OS⁺)
  • Key fragments: Characteristic MS/MS fragments at m/z 377.1, 311.2, and 267.1 [2]
  • UV spectrum: Distinct from conventional PDE5 inhibitors [2]
Screening for Adulterants in Dietary Supplements

This compound has been frequently identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement. [3] [1] [2] Researchers analyzing such products should employ comprehensive screening methods capable of detecting this compound alongside other PDE5 inhibitors and analogs.

4.2.1 Comprehensive Screening Approach
  • Utilize LC-IT-TOF MS for high-resolution mass detection and structural elucidation [6]
  • Build a customized MSⁿ spectral library incorporating this compound and other known PDE5 inhibitors [6]
  • Employ multistage tandem MS to obtain structural information through sequential fragmentation [6]
  • Confirm identifications by comparing accurate masses of both parent and fragment ions with reference standards [6]

Table 3: Analytical Methods for this compound Detection and Quantification

Method Type Key Parameters Applications Limits/Sensitivity
LC-UV Retention time: ~14.3 min; Distinct UV spectrum different from conventional PDE5 inhibitors Preliminary screening; Product quality control Content in supplements: ~13-15 mg/tablet [1]
LC-MS [M+H]+ m/z 449.2; Characteristic fragments at m/z 377.1, 311.2 Confirmatory identification; Metabolic studies High sensitivity for trace detection in complex matrices
NMR Spectroscopy Complete ¹H and ¹³C NMR assignment; 2D NMR for structural confirmation Structural elucidation of unknown compounds; Regulatory analysis Definitive structural confirmation
IR Spectroscopy Characteristic aromatic ring stretching at 1593 cm⁻¹ and 1486 cm⁻¹; C=S stretch at 1183 cm⁻¹ Complementary structural information Functional group identification

Safety and Regulatory Considerations

Toxicity and Handling Precautions

This compound is classified as Acute Toxicity Category 4 (Oral) according to GHS standards, with the hazard statement H302 ("Harmful if swallowed"). [7] Additionally, it presents serious environmental hazards classified as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: "Very toxic to aquatic life with long lasting effects"). [7] Researchers must implement appropriate safety measures when handling this compound in laboratory settings.

5.1.1 Personal Protective Equipment (PPE)
  • Eye protection: Safety goggles with side-shields
  • Hand protection: Appropriate chemical-resistant gloves
  • Body protection: Impervious laboratory coat or protective clothing
  • Respiratory protection: Suitable respirator when handling powder forms
5.1.2 Handling and Storage
  • Handling precautions: Avoid inhalation, contact with eyes and skin; avoid dust and aerosol formation; use only in areas with appropriate exhaust ventilation
  • Storage conditions: Keep container tightly sealed in cool, well-ventilated area; store at -20°C (powder) or -80°C (in solution)
Regulatory Status and Compliance

This compound is not approved by any major regulatory agency (including FDA, EMA) for human medicinal use. [1] [2] The compound has been identified as an unauthorized adulterant in dietary supplements and "natural" health products, posing significant public health risks due to potential side effects and drug interactions. [1] [2] Researchers should note that this compound is sold strictly for research purposes only, and any use in consumer products would be illegal in most jurisdictions.

References

An Analytical Strategy for PDE-5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The analysis of PDE-5 inhibitors like Thioquinapiperifil in complex samples (e.g., dietary supplements or biological matrices) typically involves two critical steps: sample preparation/cleanup to remove interfering substances, and chromatographic separation and detection for identification and quantification [1] [2] [3].

The table below summarizes three effective sample cleanup methods evaluated for soft-gel-type dietary supplements, which are relevant for oily or complex matrices [2].

Method Principle Procedure Summary Performance Notes
EMR-Lipid dSPE [2] Size exclusion & hydrophobic interaction for selective lipid removal. Sample extracted with acetonitrile, then mixed with EMR-Lipid sorbent, shaken, and centrifuged. Most effective lipid removal; lower matrix effects; considered a "greener" chemistry method [2].
QuEChERS-dSPE [2] Dispersive SPE using a mixture of sorbents to clean up the sample. Sample extracted with acetonitrile. The extract is cleaned using a dSPE kit containing mixed sorbents (e.g., PSA, C18, GCB). Effectively removes various matrix interferences; widely used for multi-class analyte analysis [2].
DLLME [2] Uses a ternary solvent system to extract and concentrate analytes. A mixture of dispersive solvent (acetonitrile) and extraction solvent (chloroform) is rapidly injected into the sample solution, forming a cloudy mixture. The sedimented phase is then analyzed. Provides good concentration factors; can be more prone to co-extracting matrix lipids compared to EMR-Lipid [2].

For the analysis of this compound, the following workflow outlines the complete process from sample to detection, incorporating the sample preparation methods above.

Sample Sample (e.g., Supplement Powder) SP_Choice Sample Preparation Choice Sample->SP_Choice EMR EMR-Lipid dSPE SP_Choice->EMR QuEChERS QuEChERS-dSPE SP_Choice->QuEChERS DLLME DLLME SP_Choice->DLLME LCMS LC-MS/MS Analysis EMR->LCMS QuEChERS->LCMS DLLME->LCMS Result Identification & Quantification LCMS->Result

Protocol for LC-MS Analysis

While a specific method for this compound is not listed, the following liquid chromatography-mass spectrometry (LC-MS) conditions, optimized for a broad range of PDE-5 inhibitors and analogs, provide an excellent foundation [1] [2].

Parameter Recommended Conditions
Analytical Instrument UHPLC-Q/TOF-MS or HPLC-IT-TOF MS [1] [2].
Chromatographic Column Reversed-phase C18 column (e.g., Capcell PAK C18) [1].

| Mobile Phase | A: Water with 0.1-0.2% Formic or Acetic Acid B: Acetonitrile with 0.1-0.2% Formic or Acetic Acid [1]. | | Elution | Gradient elution (e.g., from 10% B to 95% B over 10-20 minutes) [1]. | | Flow Rate | 0.2 mL/min (for conventional HPLC) or higher for UHPLC [1]. | | Column Temperature | 30-40°C [1]. | | Ion Source | Electrospray Ionization (ESI), positive mode [1]. | | Detection | High-Resolution Mass Spectrometry (HRMS). Use MSn or MS/MS for structural confirmation. Data-dependent acquisition (DDA) can trigger MS/MS on precursor ions [1]. |

Method Development Considerations

  • Structural Confirmation: The high resolution and MSn capability of IT-TOF MS are highly effective for providing accurate mass and structural information for unknown analogs, making it superior to UV or single-stage MS detection for identification purposes [1].
  • Handling Complex Matrices: For oily soft-gel-type supplements, the EMR-Lipid cleanup method has been shown to be particularly effective at removing lipid components, which reduces matrix effects and instrument contamination [2].
  • Green Chemistry: When developing your methods, consider the principles of green chemistry. Techniques like EMR-Lipid dSPE and QuEChERS often use less solvent and generate less waste than traditional methods like liquid-liquid extraction [2] [3].

References

Thioquinapiperifil concentration for PDE5 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Thioquinapiperifil at a Glance

The table below summarizes the key characteristics of this compound.

Property Description
Chemical Names This compound; KF31327 free base [1] [2]
Synonyms (salt form) This compound dihydrochloride; KF31327 [3]
Molecular Formula C₂₄H₂₈N₆OS [1] [2]
CAS Number 220060-39-9 (free base) [1]
CAS Number (dihydrochloride) 204077-66-7 [3]
Biological Function Potent, selective, non-competitive Phosphodiesterase-5 (PDE5) inhibitor [1]
Primary Concern Found as an undeclared adulterant in dietary supplements marketed for sexual enhancement [2] [3]

Quantitative PDE Inhibition Profile

This compound demonstrates high potency and selectivity for PDE5 over other phosphodiesterase families. The following table presents its half-maximal inhibitory concentration (IC₅₀) values.

Phosphodiesterase (PDE) Enzyme IC₅₀ (nM)
PDE5 0.074 [1] [3]
PDE3 38 [1] [3]
PDE1 380 [1] [3]
PDE2 670 [1] [3]
PDE4 800 [1] [3]

Experimental Protocols

Protocol 1: In Vitro Assessment of cGMP Elevation in Platelets

This protocol is used to demonstrate the functional biological consequence of PDE5 inhibition by this compound.

  • Objective: To measure the accumulation of cyclic GMP (cGMP) in platelets following treatment with this compound.
  • Test Agent: this compound dihydrochloride (KF31327) [3].
  • Procedure:
    • Cell Preparation: Isolate and prepare a suspension of platelets.
    • Treatment: Incubate the platelet suspension with this compound at a concentration of 10 µM.
    • Incubation: Allow the reaction to proceed for 5 minutes.
    • Termination & Analysis: Stop the reaction and measure the intracellular cGMP levels using a suitable method like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
  • Expected Outcome: A significant increase in cGMP levels is expected. In one study, treated cells showed cGMP levels of 0.95 ± 0.17 pmol/10⁸ cells after 5 minutes of incubation [3].
Protocol 2: LC-MS Screening for Adulterated Supplements

This method is critical for identifying this compound illegally added to dietary supplements.

  • Objective: To screen for and identify this compound in complex matrices like herbal dietary supplements.
  • Instrumentation: Liquid Chromatography coupled with Ion Trap-Time of Flight Mass Spectrometry (LC-IT-TOF MS) [4].
  • Chromatographic Conditions:
    • Column: Reversed-phase (e.g., Capcell PAK C18) [4].
    • Mobile Phase: Gradient elution with Acetonitrile and Water containing 0.2% Acetic Acid [4].
    • Flow Rate: 0.2 mL/min [4].
    • Column Temperature: 50 °C [4].
  • Mass Spectrometric Conditions:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode [4].
    • Analysis: Full-scan and data-dependent MS/MS or sequential MSⁿ to obtain accurate masses of parent and fragment ions [4].
  • Identification: Confirm this compound by matching the accurate mass of its parent ion (theoretical [M+H]⁺ for C₂₄H₂₈N₆OS is 449.2087) and its characteristic fragment ions against a spectral library [4] [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which this compound induces smooth muscle relaxation, which underpins its physiological effects.

G PDE5 Inhibitor Mechanism in Smooth Muscle Relaxation SexualStimulation Sexual Stimulation NORelease NO Release SexualStimulation->NORelease sGC sGC Activation NORelease->sGC GTP GTP sGC->GTP cGMP cGMP ↑ GTP->cGMP PKG PKG Activation cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation GMP 5'-GMP PDE5->GMP Inhibitor This compound Inhibitor->PDE5 Inhibits

The core mechanism involves elevating cGMP levels. This compound potently inhibits PDE5, the enzyme that degrades cGMP. This leads to cGMP accumulation, enhanced Protein Kinase G (PKG) activity, and ultimately smooth muscle relaxation and vasodilation, which in the corpus cavernosum facilitates penile erection [5] [6].

Important Considerations for Researchers

  • Source of Compound: this compound is typically encountered as an unapproved adulterant in dietary supplements rather than as a pure, certified reference material [2] [5].
  • Salt vs. Free Base: The dihydrochloride salt form of this compound offers improved water solubility, which is a key consideration for preparing stock solutions for in vitro assays [3].
  • Analytical Challenges: The identification of this compound and its analogs requires advanced techniques like HRMS and NMR for definitive confirmation, as standard HPLC-UV is insufficient for unknown compounds [4] [2].

I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further elaboration on any specific protocol, feel free to ask.

References

Analytical Identification and Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Since Thioquinapiperifil is not a legally marketed pharmaceutical, data comes from analyses of adulterated products. The following table summarizes key identification parameters and the quantitative findings from a specific product sample.

Table 1: Key Analytical Identifiers for this compound

Property Description / Value
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]
Molecular Formula C₂₄H₂₈N₆OS [1]
Molecular Weight 448.19 g/mol (exact mass) [1]
Chemical Class Imidazoquinazoline derivative [1]
Quantified Amount ~13-15 mg per tablet (43-48 µg/mg) [1]

Experimental Protocol for Sample Analysis

The following protocol is adapted from analytical methods used to detect PDE-5 inhibitors like this compound in dietary supplements. It leverages Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification [2] [3].

Table 2: Detailed LC-MS Protocol for Detecting this compound

Step Parameter Specification
1. Sample Preparation Extraction Homogenize supplement. Weigh 1.0 g sample. Extract with 10 mL of acetonitrile via vortex mixing and ultrasonication for 10 minutes [3].
Cleanup Use Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction to effectively remove oily matrices in soft-gel capsules [3].
2. LC Conditions Column Reversed-phase (e.g., C18) [2].

| | Mobile Phase | A: Water with 0.2% Acetic Acid B: Acetonitrile [2] | | | Gradient | Gradient elution from 5% B to 95% B over 15-20 minutes [2]. | | | Flow Rate | 0.2 mL/min [2]. | | | Column Temperature | 50 °C [2]. | | 3. MS Conditions | Ion Source | Electrospray Ionization (ESI) in positive ion mode [2]. | | | Analysis Mode | High-Resolution Tandem MS (MSⁿ). Precursor ion isolation and Collision-Induced Dissociation (CID) in the ion trap, with accurate mass measurement by Time-of-Flight (TOF) detector [2]. |

The experimental workflow for this protocol can be summarized as follows:

Start Start: Dietary Supplement Sample SP Sample Preparation Start->SP SP1 1. Homogenize Product SP->SP1 SP2 2. Acetonitrile Extraction SP1->SP2 SP3 3. EMR-Lipid Cleanup SP2->SP3 LC Liquid Chromatography SP3->LC LC1 C18 Column LC->LC1 LC2 Gradient Elution (ACN / 0.2% Acetic Acid) LC1->LC2 MS Mass Spectrometry LC2->MS MS1 ESI+ Ionization MS->MS1 MS2 Ion Trap: MSⁿ Fragmentation MS1->MS2 MS3 TOF: Accurate Mass Measurement MS2->MS3 Result Result: Identify and Quantify This compound MS3->Result

Interpretation of Analytical Findings

The detection of this compound is confirmed by matching the accurate mass of its parent and fragment ions against a spectral library [2]. The amount found in a product (13-15 mg/tablet) is a quantitative estimate of the level of adulteration, not a recommended clinical dose [1]. The safety, efficacy, and pharmacokinetics of this unapproved compound in humans are unknown.

Critical Considerations for Researchers

  • Toxicological Risk: this compound's toxicity profile is unstudied. Its structural similarity to approved PDE-5 inhibitors suggests potential for serious side effects, especially when combined with nitrates [4].
  • Analytical Specificity: The imidazoquinazoline structure of this compound differs from more common sildenafil-like analogs, making accurate HRMS and MSⁿ libraries crucial to avoid misidentification [1] [5].

References

Comprehensive Analytical Profile of Thioquinapiperifil: NMR Spectral Data and Advanced Detection Protocols for Pharmaceutical Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thioquinapiperifil represents a significant concern in the realm of adulterated dietary supplements marketed for sexual enhancement. This synthetic phosphodiesterase-5 (PDE-5) inhibitor, initially developed under the research code KF31327 by Kyowa Hakko Kogyo Co., Ltd., has been identified in various dietary supplements without proper regulatory approval or labeling. [1] The compound demonstrates potent PDE-5 inhibition with an IC50 value of 0.074 nM, indicating significant pharmacological activity that poses potential health risks to unsuspecting consumers. [2] [3] The structural characterization of this compound presents unique challenges for analytical scientists due to its complex imidazoquinazoline derivative structure, necessitating sophisticated analytical approaches for accurate identification and quantification.

The proliferation of adulterated dietary supplements containing this compound and analogous PDE-5 inhibitors has created an urgent need for reliable analytical methods that can detect and characterize these compounds in complex matrices. [4] [5] Researchers and regulatory agencies require comprehensive protocols that integrate multiple analytical techniques to overcome the limitations of individual methods and provide unambiguous compound identification. This application note addresses this need by presenting optimized methodologies for this compound analysis, with particular emphasis on NMR spectral characterization and its correlation with mass spectrometric data, providing researchers with a complete analytical workflow for this emerging adulterant.

Compound Identification and Structural Properties

This compound is a structurally complex molecule belonging to the class of imidazoquinazoline derivatives, characterized by a multi-ring system with significant heteroatom content. The compound's systematic name reveals its complex molecular architecture: 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione. [1] This intricate structure contributes to both its pharmacological activity and the challenges associated with its analytical characterization.

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 204077-66-7 (dihydrochloride salt)
Molecular Formula C₂₄H₂₈N₆OS (free base); C₂₄H₃₀Cl₂N₆OS (dihydrochloride)
Molecular Weight 464.60 g/mol (free base); 521.51 g/mol (dihydrochloride)
PDE-5 Inhibition IC₅₀ 0.074 nM
Selectivity Profile PDE1 (380 nM), PDE2 (670 nM), PDE3 (38 nM), PDE4 (800 nM)
Physical Form Solid (typically as dihydrochloride salt)
Storage Conditions 2 years at -20°C as powder; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO

The structural complexity of this compound is further evidenced by its heterocyclic framework incorporating quinazoline and imidazole rings, a thione functional group, and a substituted piperidine moiety. [2] [3] This arrangement creates multiple sites for potential hydrogen bonding and hydrophobic interactions, contributing to both its biological activity and its behavior in analytical separations. The presence of the thione group rather than the more common carbonyl group found in many PDE-5 inhibitors represents a key structural variation that may influence both spectroscopic properties and pharmacological activity.

Analytical Challenges and Regulatory Significance

The analysis of this compound in dietary supplements presents multiple analytical challenges that require sophisticated methodological approaches. The compound typically appears in complex matrices including herbal preparations, soft-gel capsules, and various formulated products designed to conceal its presence. [6] These matrices contain numerous interfering compounds such as phospholipids, triacylglycerolipids, cholesterol, and sterol esters that can obscure analytical signals and complicate detection. Furthermore, this compound is frequently encountered alongside other PDE-5 inhibitors like thiodenafil, creating additional complications for accurate quantification and identification. [1]

The regulatory significance of this compound detection stems from its presence in products marketed as "natural" or "herbal" supplements without appropriate declaration, creating potential health risks for consumers. These risks include unpredictable pharmacological effects, interactions with prescription medications (particularly nitrates), and unknown long-term safety profile. [5] The detection of this compound in dietary supplements at concentrations ranging from 13-15 mg/tablet demonstrates that it is present in pharmacologically relevant amounts, further emphasizing the need for robust analytical methods. [1]

Sample Preparation and Cleanup Protocols

Sample Extraction Methods

Effective sample preparation is crucial for accurate this compound analysis, particularly when dealing with complex supplement matrices. For soft-gel-type supplements, which present particular challenges due to their high lipid content, initial extraction typically employs acetonitrile as the primary solvent. This solvent demonstrates an optimal balance between efficient extraction of target analytes and reduced co-extraction of lipid components compared to alternatives like ethyl acetate. The extraction process involves homogenization of the entire soft-gel capsule contents, followed by vigorous mixing with acetonitrile (typically 1:10 sample-to-solvent ratio), sonication for 15-20 minutes, and centrifugation at 4000-5000 × g for 10 minutes to separate the extract from insoluble matrix components. [6]

Cleanup Methodologies

Three principal cleanup approaches have been evaluated for this compound analysis, each offering distinct advantages and limitations:

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique utilizes chloroform as extraction solvent and acetonitrile as dispersive solvent. The method offers high concentration factors but may demonstrate variable recovery rates for this compound (16.9-119.4%) and significant matrix effects (69.8-114.8%) in complex supplement matrices. [6]

  • QuEChERS-dSPE: This approach employs a combination of sorbents including primary secondary amine (PSA), graphitized carbon black (GCB), and C18 in equal weights to effectively remove matrix interferents. The method provides more consistent performance than DLLME for this compound analysis in lipid-rich supplements. [6]

  • EMR-Lipid dSPE: Utilizing specialized sorbents that operate through size exclusion and hydrophobic interactions, this method demonstrates superior matrix removal capabilities for soft-gel-type supplements. The EMR-Lipid approach achieves effective lipid removal while maintaining satisfactory recovery rates for this compound and has been identified as the optimal cleanup methodology for such matrices. [6]

Table 2: Comparison of Sample Cleanup Methods for this compound Analysis

Method Principles Recovery Range Matrix Effect Greenness Assessment
DLLME Liquid-liquid partitioning using chloroform with acetonitrile as disperser 16.9-119.4% 69.8-114.8% Moderate penalty points
QuEChERS-dSPE Mixed sorbents (PSA+GCB+C18) for comprehensive interference removal 45.2-112.7% 72.3-109.5% Moderate penalty points
EMR-Lipid dSPE Size exclusion and hydrophobic interaction for selective lipid removal 68.5-106.3% 85.4-102.6% Lower penalty points (greener)

NMR Spectroscopy Analysis

Experimental Conditions for NMR Analysis

Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound characterization, particularly through one-dimensional ((^1)H, (^{13})C) and two-dimensional (COSY, HSQC, HMBC) experiments. For optimal results, samples should be prepared by dissolving approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆), which effectively solubilizes the compound while providing adequate locking and shimming capabilities. All NMR experiments should be conducted at controlled temperature (25°C) using a spectrometer with a field strength of at least 500 MHz to ensure sufficient resolution and sensitivity for structural elucidation. [1] [5]

The acquisition parameters for (^1)H NMR should include a spectral width of 20 ppm, acquisition time of approximately 3 seconds, relaxation delay of 1 second, and 16-64 scans depending on sample concentration. For (^{13})C NMR experiments, a spectral width of 240 ppm with broadband proton decoupling, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024-2048 scans are typically required to obtain adequate signal-to-noise ratio. Two-dimensional experiments (COSY, HSQC, HMBC) should be performed with 2048 data points in F2 and 256-512 increments in F1, with the number of scans per increment adjusted based on sample concentration.

Spectral Interpretation and Characteristic NMR Signals

While the search results do not provide complete experimental NMR data for this compound, its molecular structure allows for prediction of key spectral features. The (^1)H NMR spectrum is expected to display characteristic signals including: an ethyl group (triplet at approximately 1.2-1.4 ppm for CH₃ and quartet at 2.5-2.8 ppm for CH₂), aromatic protons in the quinazoline and phenyl rings (multiplets between 6.8-8.5 ppm), piperidine ring protons (multiplets between 1.5-3.5 ppm), and hydroxymethyl group (singlet at approximately 4.4-4.6 ppm). The imidazole ring NH and secondary amine protons may appear as broad singlets in the range of 8.0-10.0 ppm, though their exact position is solvent-dependent. [7]

The (^{13})C NMR spectrum should exhibit signals corresponding to the carbon skeleton, with particularly diagnostic signals including: the thione carbon (C=S) at approximately 180-185 ppm, aromatic carbons between 110-160 ppm, the hydroxymethyl carbon at approximately 60-65 ppm, and the ethyl group carbons at approximately 12-15 ppm (CH₃) and 35-40 ppm (CH₂). Two-dimensional NMR experiments are essential for complete structural verification, with HMBC correlations between the ethyl group protons and the thione carbon providing critical connectivity information, and HSQC experiments enabling unambiguous assignment of protonated carbons. [1]

LC-MS Analysis and Method Validation

Liquid Chromatography Conditions

Optimal separation of this compound from matrix components and potential analogs is achieved using reversed-phase liquid chromatography with a C18 column (e.g., Capcell PAK C18, 2.1 × 150 mm, 3 μm particle size) maintained at 35-40°C. The mobile phase should consist of water (A) and acetonitrile (B), both containing 0.2% acetic acid to enhance ionization efficiency and chromatographic performance. A gradient elution program is recommended, starting at 10% B and increasing linearly to 90% B over 15-20 minutes, followed by a 3-5 minute hold at 90% B and re-equilibration to initial conditions. The flow rate should be maintained at 0.2 mL/min with injection volumes of 2-5 μL. [4]

Mass Spectrometric Parameters

Mass spectrometric detection of this compound is optimally performed using hybrid ion trap-time of flight (IT-TOF) instrumentation equipped with an electrospray ionization (ESI) source operating in positive ion mode. Critical MS parameters include: nebulizing gas flow (1.5 L/min), drying gas pressure (100 kPa), interface temperature (300°C), heat block temperature (400°C), and detector voltage (1.70 kV). This compound produces a predominant protonated molecule [M+H]⁺ at m/z 465.2165 (calculated for C₂₄H₂₉N₆OS⁺), with characteristic fragment ions resulting from cleavage of the piperidine-phenyl bond and fragmentation of the imidazoquinazoline core structure. [1] [4]

Table 3: LC-MS/MS Parameters for this compound Analysis

Parameter Specification Value/Description
Chromatography Column Capcell PAK C18 (2.1 × 150 mm, 3 μm)
Mobile Phase A: Water with 0.2% acetic acid; B: Acetonitrile with 0.2% acetic acid
Gradient 10% B to 90% B over 15-20 min
Flow Rate 0.2 mL/min
Mass Spectrometry Ionization Mode ESI-positive
Precursor Ion m/z 465.2165 [M+H]⁺
Fragment Ions Characteristic fragments at m/z 352.1321, 292.0984, 263.0958
Mass Accuracy < 5 ppm with internal calibration
Method Validation LOD 0.1-16 ng/g (matrix-dependent)
Precision 0.09-14.65% RSD
Accuracy 81.6-116.6%

Integrated Analytical Workflow

The comprehensive analysis of this compound in complex matrices requires an integrated approach that combines multiple analytical techniques to overcome the limitations of individual methods. The following workflow diagram illustrates the optimal pathway for sample preparation, analysis, and data interpretation:

G Start Sample Collection (Soft-gel Capsules) Prep1 Sample Homogenization Start->Prep1 Prep2 Acetonitrile Extraction Prep1->Prep2 Prep3 Centrifugation Prep2->Prep3 Cleanup EMR-Lipid dSPE Cleanup Prep3->Cleanup Analysis1 LC-MS/MS Screening Cleanup->Analysis1 Decision1 This compound Detected? Analysis1->Decision1 Analysis2 Semi-preparative HPLC Decision1->Analysis2 Yes Report Analytical Report Decision1->Report No Analysis3 NMR Spectroscopy (1H, 13C, 2D) Analysis2->Analysis3 Analysis4 HRMS Analysis Analysis3->Analysis4 Interpretation Structural Confirmation Analysis4->Interpretation Interpretation->Report

This integrated analytical workflow ensures comprehensive characterization of this compound through orthogonal techniques, with each method providing complementary information that collectively enables unambiguous identification and quantification.

Applications and Case Studies

The analytical methodologies described in this application note have been successfully applied to the detection and characterization of this compound in various dietary supplements. In one documented case, this compound was identified in a dietary supplement promoted for sexual enhancement at concentrations of approximately 13-15 mg/tablet (43-48 μg/mg), alongside thiodenafil at approximately 0.4 mg/tablet (1 μg/mg). [1] This case demonstrated the practical application of the integrated approach, with initial screening by LC-MS followed by structural confirmation using NMR spectroscopy.

The pharmacological significance of these findings is substantial, as the detected concentrations correspond to pharmacologically active doses that could produce physiological effects in consumers. Furthermore, the co-occurrence of multiple PDE-5 inhibitors in the same product raises additional safety concerns due to potential synergistic effects and unknown interactions. Regulatory agencies have utilized these analytical methods to identify adulterated products and remove them from the market, thereby protecting consumer health. [5]

Conclusion

This compound represents an emerging challenge in the field of dietary supplement adulteration, requiring sophisticated analytical approaches for accurate detection and characterization. The integrated methodology presented in this application note, combining efficient sample cleanup techniques, liquid chromatography-mass spectrometry, and comprehensive NMR spectroscopy, provides researchers with a powerful toolkit for addressing this challenge. The optimal approach utilizes EMR-Lipid dSPE cleanup for matrix removal, followed by LC-IT-TOF-MS analysis for initial detection and quantification, with structural confirmation through multidimensional NMR experiments.

The continued evolution of PDE-5 inhibitor analogs in adulterated supplements necessitates ongoing method development and refinement. Future directions should include expanded spectral libraries incorporating this compound and its potential analogs, improved database sharing between laboratories, and development of rapid screening techniques for high-throughput analysis. By implementing the comprehensive protocols outlined in this application note, researchers and regulatory agencies can effectively monitor the illegal addition of this compound to dietary supplements, thereby contributing to improved public health protection.

References

Thioquinapiperifil stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Thioquinapiperifil

This compound is a potent, selective, and non-competitive inhibitor of Phosphodiesterase-5 (PDE-5). The compound is typically available in two forms: the free base and the dihydrochloride salt. The salt form is generally recommended for biological assays due to its superior solubility in aqueous solutions [1].

The table below summarizes the key chemical and biological characteristics of both forms.

Property This compound (Free Base) This compound Dihydrochloride
CAS Number 220060-39-9 [1] [2] [3] 204077-66-7 [4] [5] [6]
Molecular Formula C₂₄H₂₈N₆OS [1] [2] [3] C₂₄H₃₀Cl₂N₆OS [5] [7]
Molecular Weight 448.58 g/mol [1] [2] [3] 521.51 g/mol [5] [7]
Biological Target Phosphodiesterase-5 (PDE-5) [5] [1] [2] Phosphodiesterase-5 (PDE-5) [4] [5]
PDE-5 IC₅₀ 0.074 nM [1] [2] [3] 0.074 nM [4] [5]
Primary Application Research on sexual enhancement and maturation; found as an adulterant in dietary supplements [5] [8] [1] Research on sexual enhancement and maturation [4] [5]
Form Solid (powder) [2] Solid [4]
Storage -20°C (powder, 3 years); -80°C (in solvent, 6 months) [2] -20°C (powder, 3 years); -80°C (in solvent, 1 year) [4]

Stock Solution Preparation & Formulation

The following protocols are consolidated from supplier recommendations for the dihydrochloride salt, which is commonly used for in vitro and in vivo studies due to its better solubility [4] [5] [2].

Concentrated Stock Solution (for in vitro use)

This stock is designed for dilution in cell culture media or buffers for in vitro assays.

  • Recommended Solvent: DMSO [4] [5] [2].
  • Solubility: ≥ 112.5 mg/mL in DMSO (approximately 215.7 mM) [4]. Another source suggests a solubility of 125 mg/mL (239.69 mM) [5].
  • Preparation Workflow:

G A Weigh this compound dihydrochloride powder B Add anhydrous DMSO to container A->B C Mix via vortex and brief sonication B->C D Aliquot and store at -80°C C->D m1 Ensure container is tightly sealed m1->A m2 Wear appropriate personal protective equipment (PPE) m2->A

  • Preparation Table:
Target Concentration Amount to Dissolve (for 1 mL solution) Notes
10 mM 5.22 mg A common concentration for a master stock.
50 mM 26.08 mg A highly concentrated stock for high-dose assays.
100 mg/mL 100 mg Useful for studies requiring high absolute amounts.

> Note: DMSO is hygroscopic. Using dry DMSO and ensuring tight container seals helps prevent water absorption, which can affect the solution's stability and concentration over time [4]. Sonication is recommended to ensure the powder is fully dissolved [4].

Working Solution Formulations (for in vivo use)

For animal studies, the concentrated DMSO stock must be diluted into a biocompatible solvent system. The following validated formulations are recommended [4] [5] [2].

  • Formulation 1: For Intraperitoneal (IP), Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC) Injection

    • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4] [5].
    • Preparation:
      • Sequentially add 100 μL of 100 mg/mL DMSO stock solution to 400 μL PEG300. Mix well.
      • Add 50 μL Tween 80 and mix until clear.
      • Finally, add 450 μL saline slowly while mixing. The final concentration will be 10 mg/mL.
      • Prepare freshly and use immediately for optimal results [4] [5].
  • Formulation 2: For Oral Administration (Gavage)

    • Composition: Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [2].
    • Preparation:
      • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water.
      • Slowly add the weighed this compound powder or a concentrated DMSO stock (<5% final volume) to the 0.5% CMC-Na solution while vortexing or stirring.
      • Continue mixing to form a uniform suspension [2].

Experimental Protocols & Applications

This compound has been utilized in specific pharmacological experiments. The methodologies from key studies are detailed below.

Protocol: Inhibition of Platelet Aggregation In Vitro [4] [5]

This assay demonstrates the compound's ability to increase cGMP levels, a key mechanism of PDE-5 inhibitors.

  • 1. Preparation: Isolate platelets from fresh blood using standard centrifugation procedures. Resuspend the platelets in a suitable buffer.
  • 2. Dosing:
    • Prepare this compound working solutions in buffer from the DMSO stock (keep final DMSO concentration constant and low, e.g., <0.1%).
    • Treat platelet suspensions with this compound at a concentration range of 0.1 to 10 μM.
    • Include a vehicle control (buffer with same DMSO concentration) and a positive control (e.g., another known PDE-5 inhibitor).
  • 3. Incubation & Measurement:
    • Pre-incubate the platelets with the compound for a set time (e.g., 5 minutes).
    • Induce aggregation using an agonist like collagen or ADP.
    • Monitor the aggregation response using a platelet aggregometer, which measures changes in light transmission.
  • Expected Outcome: this compound inhibits platelet aggregation in a concentration-dependent manner. Higher concentrations (1-10 μM) are required for efficacy in the absence of nitric oxide donors [4] [5].
Protocol: cGMP Measurement in Cellular Assays [4] [5]

This assay directly measures the intracellular second messenger whose levels are elevated by PDE-5 inhibition.

  • 1. Cell Culture: Use relevant cell lines, such as those expressing PDE-5.
  • 2. Treatment:
    • Stimulate cells with a reagent (e.g., a nitric oxide donor) to activate guanylyl cyclase and produce cGMP.
    • Co-treat the cells with this compound. A concentration of 10 μM has been shown to significantly increase cGMP levels [4] [5].
  • 3. Termination & Extraction: After a short incubation (e.g., 5 minutes), lyse the cells to halt enzymatic activity and extract cGMP.
  • 4. Quantification: Measure cGMP levels in the cell lysates using a commercial cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
  • Expected Outcome: Cells treated with this compound will show a statistically significant increase in cGMP levels compared to vehicle-treated controls. Reported levels can reach around 0.95 ± 0.17 pmol/10⁸ cells after 5 minutes of incubation [4] [5].

Critical Notes for Researchers

  • Solubility and Stability: The dihydrochloride salt offers improved solubility in aqueous systems. Always store stock solutions as recommended, and avoid repeated freeze-thaw cycles to maintain stability [4] [2].
  • Hazard Considerations: The compound is classified as harmful if swallowed (H302) and very toxic to aquatic life (H410). Always refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [9].
  • Analytical Verification: When used in research, especially in complex matrices like dietary supplements, analytical techniques like LC-MS/MS are employed for confirmation and quantification [8] [10].
  • Bioactivity Equivalence: At equivalent molar concentrations, both the salt and free base forms are expected to show comparable biological activity, though the salt form is preferred for practical handling in the lab [1].

References

Physicochemical Properties of Thioquinapiperifil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key data for Thioquinapiperifil (free base form, CAS 220060-39-9) [1] [2].

Property Value / Description
Molecular Formula C₂₄H₂₈N₆OS [1] [2]
Molecular Weight 448.58 g/mol [1] [2]
CAS Number 220060-39-9 [1] [2]
IUPAC Name 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione [2]
LogP 3.595 (Predicted) [2]
Appearance Typically exists as a solid at room temperature [2]
Handling Note The salt form (e.g., dihydrochloride) often has enhanced water solubility and stability [1].

Strategies for Solubilization and Formulation

For a compound with a predicted LogP of 3.60, indicating low hydrophilicity, effective solvation requires tailored experimental approaches. Here are some recommended protocols.

Suggested Solvents and Stock Solution Preparation

The following workflow outlines the decision process for preparing stock solutions of compounds with low aqueous solubility:

start Start: Prepare Stock Solution step1 Step 1: Attempt dissolution in DMSO start->step1 step2 Step 2: If DMSO fails, try other solvents (e.g., DMF, Ethanol) step1->step2 step3 Step 3: Use minimal solvent volume to avoid sample loss step2->step3 step4 Step 4: Aliquot and store at -20°C or -80°C step3->step4 step5 Step 5: Avoid repeated freeze-thaw cycles step4->step5 end Stable Stock Solution Ready step5->end

  • Initial Solvent Screening: Begin by attempting to dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM) [2]. If DMSO is unsuitable, other pure solvents like ethanol or DMF can be tested.
  • Use of Co-solvents: For biological assays, a co-solvent system is often necessary. A common and effective formulation is a mixture of DMSO, PEG300, Tween 80, and saline (e.g., 10:40:5:45 ratio) [2].
  • Aqueous Stabilization: For in vivo studies, suspending the compound in 0.5% Carboxymethylcellulose sodium (CMC-Na) or 0.5% Tween 80 is a standard approach for oral administration in animal models [2].
Advanced Techniques for Aqueous Solubility Testing

Since direct solubility data is unavailable, you may need to determine it experimentally. The following workflow adapts a validated stability-indicating HPLC method used for similar compounds [3]:

node1 1. Saturate Solution Prepare excess solute in solvent, agitate (e.g., 24-72 hrs) node2 2. Separate Phases Centrifuge and carefully collect supernatant node1->node2 node3 3. Analyze Concentration Use validated HPLC with UV detection at λmax ~254 nm node2->node3 node4 4. Consider Stability Test different pH buffers and protect samples from light node3->node4 node5 5. Calculate Solubility Quantify based on HPLC calibration and dilution factors node4->node5

  • Analytical Method: A stability-indicating HPLC method is crucial. Based on protocols for similar quinone-containing compounds, a C18 column with a mobile phase of acetonitrile and water, and UV detection at ~254 nm, can be a starting point for method development [3].
  • Quantification: The solubility value is calculated from the HPLC results using a pre-established calibration curve [3].
  • Critical Stability Factors: The solubility of many compounds is compromised by stability issues. It is essential to investigate the effect of pH and light exposure, as these factors can cause rapid degradation and lead to inaccurate solubility measurements [3].

Frequently Asked Questions (FAQs)

Why is specific solubility data for this compound not available?

This compound is primarily discussed in the context of being an illegal adulterant in dietary supplements rather than as a fully developed pharmaceutical [4] [1] [5]. Consequently, detailed pre-formulation data like aqueous solubility are not commonly published in the open literature.

What are the major challenges when working with this compound?

The primary challenges are its inherent low aqueous solubility (inferred from its high LogP) and its potential chemical instability. Degradation can be accelerated by factors like alkaline pH and exposure to light, which must be controlled during experiments [3].

Are there any greener chemistry methods for sample cleanup?

Yes, for complex matrices (like dietary supplement extracts), techniques like Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) have been shown to effectively remove lipid interferences with good recovery rates for multi-class analytes, outperforming methods like QuEChERS and DLLME in some cases [6].

References

Physicochemical Properties and Known Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Thioquinapiperifil.

Property Value / Description Source / Conditions
Molecular Formula C₂₄H₂₈N₆OS [1] [2]
Molecular Weight 448.59 g/mol [1] [2]
CAS Number 220060-39-9 [1] [2] [3]
Appearance Solid [1] [2]
Purity ≥98% [1]
PDE-5 Inhibition (IC₅₀) 0.074 nM (non-competitive) [1]
Recommended Storage (Powder) -20°C (3 years); 4°C (2 years) [1]
Recommended Storage (Solution) -80°C (6 months); -20°C (1 month) [1]
Solubility Likely soluble in DMSO; may require solvents like PEG300, Tween 80, or Cremophor for aqueous formulations. [1]

Experimental Protocols and Formulation Guidance

While a certified stability method is unavailable, here are detailed protocols for handling and analysis based on general practices for similar compounds and available data.

Sample Preparation and Formulation

This compound has low aqueous solubility, so it typically requires specific solvent systems. Here are two common formulation methods, with Injection Formulation 2 being a recommended starting point for good solubility and stability [1].

Formulation Composition Preparation Example (1 mL of 2.5 mg/mL)
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 100 μL of 25 mg/mL DMSO stock + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline. Mix well.
Oral Formulation 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) Add 250 mg of this compound to 100 mL of 0.5% CMC Na solution. Mix to form a suspension.

This diagram illustrates the workflow for preparing a stable solution for injection:

Start Start Preparation Stock Prepare 25 mg/mL DMSO Stock Solution Start->Stock Step1 Add 100 µL DMSO Stock Stock->Step1 Step2 Add 400 µL PEG300 Step1->Step2 Step3 Add 50 µL Tween 80 Step2->Step3 Step4 Add 450 µL Saline Step3->Step4 Final Mix Well Final Solution: 2.5 mg/mL Step4->Final

Analysis and Detection Method

For detecting and quantifying this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most reliable technique. The following parameters, adapted from methods used to screen for this compound in adulterated supplements, can serve as a starting point for your method development [4] [3].

  • Instrument: UHPLC-Q/TOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry)
  • Column: Reversed-Phase C18 (e.g., Capcell PAK C18)
  • Mobile Phase:
    • A: Water with 0.2% Acetic Acid
    • B: Acetonitrile
  • Gradient Elution: Optimize for separation from other components (e.g., from 5% B to 95% B over 15-20 minutes).
  • Flow Rate: 0.2 mL/min
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode
  • Detection: Monitor for the protonated molecule [M+H]⁺ at m/z 449.20 (for C₂₄H₂₉N₆OS⁺).

Frequently Asked Questions

Q1: What is the exact degradation half-life of this compound in a buffered solution?

There are no published studies on the degradation kinetics of this compound in solution. The half-life is dependent on specific conditions like solvent, pH, temperature, and light exposure. You must determine this empirically using a stability-indicating method (like the LC-MS protocol above).

Q2: What are the primary degradation products?

The specific degradation pathway for this compound is unknown. However, based on its structure and a related compound, hydrolysis of functional groups and intramolecular cyclization are potential routes [5] [3]. Degradation products can be identified by using HRMS to detect ions with different masses during forced degradation studies.

Q3: How should I store stock solutions for long-term use?

For maximum stability, store stock solutions at -80°C and use them within 6 months. For short-term use, storage at -20°C is acceptable for about one month. Avoid repeated freeze-thaw cycles by aliquoting the solution [1].

Q4: What are the known safety hazards?

This compound is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410). Always use personal protective equipment (PPE) and avoid releasing the chemical into the environment [2].

Troubleshooting Guide

Problem Potential Cause Solution
Poor Solubility in Aqueous Buffer Low inherent aqueous solubility. Use a recommended solvent system from the formulation guide above. Gently sonicate and warm the solution if needed.
Precipitation in Solution Solution is supersaturated; temperature or solvent composition change. Filter through a 0.2 µm filter. Re-formulate with a higher percentage of co-solvents like PEG300.
Unexpected Degradation Exposure to high temperature, light, or incompatible pH. Conduct studies in the dark at controlled, low temperatures (e.g., 4°C). Ensure the solution pH is neutral to slightly acidic.
High Matrix Interference (in supplements) Complex oil-based fillings in soft-gel capsules. Use a cleanup method like Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE before LC-MS analysis [6].

Key Recommendations for Stability Studies

To establish a reliable stability profile for your this compound solutions, consider the following actions:

  • Conduct Forced Degradation Studies: Expose the solution to stress conditions like acid, base, oxidants, heat, and light to identify degradation pathways and products.
  • Establish a Stability-Indicating HPLC/LC-MS Method: Develop and validate a method that can separate this compound from its degradation products.
  • Monitor System Suitability: Regularly check the performance of your analytical system with quality control samples.
  • Adhere to Safe Handling Protocols: Always consult the Safety Data Sheet (SDS) before working with this compound [2].

References

Storage Specifications for Thioquinapiperifil Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the storage recommendations found in the search results.

Form Recommended Temperature Atmosphere & Light Source
Powder -20°C [1] [2] or 2-8°C (refrigerator) [3] [4] Inert atmosphere, protect from light & moisture [1] [4]
Solution (in DMSO) -80°C [5] [1] Sealed storage, away from moisture and light [5]

Handling and Safety Procedures

For safe handling in the laboratory, please adhere to the following precautions based on the safety data:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection, especially if there is a risk of dust or aerosol formation [6].
  • Handling Precautions: Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the area where the substance is handled. Use only in a well-ventilated area [6].
  • First Aid Measures:
    • Eye contact: Flush immediately with large amounts of water and seek medical attention.
    • Skin contact: Rinse thoroughly with water. Remove contaminated clothing and call a physician.
    • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a doctor [6].

Troubleshooting Guide

Here are answers to some common questions you might encounter during your experiments.

  • Q: What is the solubility of Thioquinapiperifil dihydrochloride for preparing stock solutions?

    • A: It is soluble in DMSO. Supplier data indicates a solubility of at least 112.5 mg/mL (215.7 mM) [2], with another source suggesting 125 mg/mL (239.69 mM) [5]. Always use freshly opened DMSO for preparing stock solutions as it is hygroscopic [5].
  • Q: How should I store working solutions and what is the compound's stability?

    • A: According to one supplier, a working solution for in vivo studies (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline) should be prepared freshly and used immediately [2]. For in vitro applications, one protocol recommends that solutions in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month in a sealed container away from moisture and light [5].
  • Q: What are the main hazards associated with this compound?

    • A: The safety data sheet classifies the compound as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410) [6].

To help visualize the decision-making process for storage, you can refer to the following workflow:

G Start Start: this compound Dihydrochloride Storage Form What is the physical form? Start->Form Powder Powder (Solid) Form->Powder Solution Solution (in DMSO) Form->Solution Temp1 Store at -20°C or 2-8°C Powder->Temp1 Temp2 Store at -80°C Solution->Temp2 Condition1 Additional Conditions: Tightly sealed, inert atmosphere, protect from light & moisture Temp1->Condition1 Ensure

Important Pre-Experimental Notes

  • Verify Specifics: Storage conditions can vary between suppliers and batches. Always check the Certificate of Analysis (COA) provided with your specific product lot for the most accurate and lot-specific storage guidance [4] [7].
  • Stability First: Improper storage can lead to compound degradation, which may compromise your experimental results. Ensuring adherence to these guidelines is crucial for data integrity.

References

Thioquinapiperifil background signal reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of background signal in thioquinapiperifil analysis? Background signals, or "ionization interference," often originate from the complex sample matrix (e.g., plasma, supplement ingredients) or from structurally similar compounds, including metabolites or other adulterants like thiodenafil that may be present in the same sample [1] [2]. These co-effluents suppress or enhance the target analyte's signal in the mass spectrometer's electrospray ionization source.

  • Q2: What techniques can reduce background signal and improve S/N? A multi-pronged approach is most effective. The primary strategies are:

    • Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering compounds.
    • Sample Dilution: A simple dilution can reduce the concentration of interfering substances.
    • Advanced Ion Separation: Using techniques like High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) as an additional filter.
    • Internal Standards: Using a stable isotope-labeled internal standard corrects for signal variations [1] [3].
  • Q3: How do I know if my sample has ionization interference? You can perform a post-extraction dilution assay. Prepare your sample and a matrix-matched calibration standard, then analyze them at a series of dilutions. A non-linear response in the calibration curve upon dilution indicates potential ionization interference [1].

Troubleshooting Guide: Strategies for Background Signal Reduction

The table below summarizes the core strategies you can employ to overcome background interference.

Strategy Key Parameters to Optimize Mechanism of Action Key Performance Indicator

| Chromatographic Separation [4] [1] | - Stationary Phase: C18 column (e.g., Capcell PAK C18, Thermo Hypersil GOLD).

  • Mobile Phase: Acetonitrile/water with 0.1-0.2% acetic acid or formic acid.
  • Gradient Elution & Temperature. | Physically separates the target analyte from interfering compounds in the time domain before they enter the MS. | - Resolution (Rs) > 1.5.
  • Symmetric peak shape. | | Sample Dilution [1] | - Dilution Factor: Optimize to reduce interference while maintaining the analyte above the LLOQ. | Reduces the absolute concentration of all components (analyte and interferents) in the electrospray plume, minimizing competition during ionization. | Linearity of the calibration curve across dilutions. | | FAIMS Interface [3] | - Compensation Voltage (CV): Use the dCV approach to find the optimal setting.
  • Resolution Mode: Adjust carrier gas temperature for stubborn interferences. | Uses an electric field to separate ions based on their mobility differences after LC but before MS detection, filtering out unwanted background ions. | - Signal-to-Noise (S/N) ratio improvement.
  • Clean baseline in SRM chromatograms. | | Stable Isotope Internal Standard [1] | - Use a deuterated or C13-labeled analog of this compound. | Co-elutes with the analyte and experiences identical matrix effects, allowing for accurate correction of signal suppression/enhancement. | Improved accuracy and precision in quantification. |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Assessing Ionization Interference via Dilution Assay [1]

This protocol helps diagnose the presence and severity of ionization interference.

  • Sample Preparation: Prepare a set of calibration standards in a blank matrix that matches your samples (e.g., plasma). In parallel, prepare your test sample.
  • Dilution Series: Create a series of dilutions (e.g., 1:2, 1:5, 1:10) for both the calibration standards and the test sample using a solvent that matches the mobile phase initial conditions.
  • LC-MS Analysis: Analyze all diluted standards and samples using your current LC-MS method.
  • Data Analysis: Plot the peak area (or area ratio relative to an IS) against the concentration for the calibration standards at each dilution level.
    • Interpretation: If the calibration curves for different dilution levels are not superimposable and show non-linearity, this confirms the presence of ionization interference that requires mitigation using the strategies above.
Protocol 2: Optimizing FAIMS CV for Maximum S/N using the dCV Method [3]

This protocol is used to find the ideal FAIMS setting to erase "photobombing" ions.

  • Sample Preparation: Prepare two key samples:
    • Blank Matrix: The biological matrix without the analyte.
    • Spiked Matrix: The same blank matrix spiked with a known concentration of this compound.
  • LC-FAIMS-MS/MS Analysis:
    • Inject the spiked matrix sample and acquire data while ramping the FAIMS Compensation Voltage (CV) over a wide range (e.g., -100 V to +100 V).
    • Inject the blank matrix sample and perform the same wide CV ramp.
  • Differential Analysis:
    • Using software like FreeStyle, overlay the SRM response curves from the two injections.
    • Identify the "window of opportunity"—the CV value where the signal from the spiked sample is highest relative to the blank matrix signal. This CV maximizes the Signal-to-Noise ratio, not just the raw signal.
  • High-Resolution Mode for Stubborn Interference:
    • If the dCV overlay shows no clear window (similar responses for blank and spiked samples), switch the FAIMS interface to its "high-resolution" mode, which changes the carrier gas temperature and ion mobility characteristics.
    • Repeat steps 2 and 3 in this new mode to identify a viable optimal CV [3].

Workflow Visualization

The following diagram illustrates the logical, step-by-step workflow for troubleshooting background signal based on the strategies above.

Start Suspected Background Signal P1 Perform Dilution Assay (Protocol 1) Start->P1 Decision1 Is interference confirmed? P1->Decision1 P2 Apply Chrom. Separation & Sample Dilution Decision1->P2 Yes End Successful Analysis Decision1->End No Decision2 Is S/N acceptable? P2->Decision2 P3 Integrate FAIMS & Optimize CV (Protocol 2) Decision2->P3 No Decision2->End Yes P3->End

Figure 1. Systematic Troubleshooting Workflow for Background Signal Reduction

This diagram provides a visual guide for the systematic process of identifying and resolving background interference issues.

Key Technical Considerations

  • Mobile Phase Additives: While formic acid can offer better chromatographic separation for some compounds, acetic acid (e.g., at 0.2%) has been shown to provide superior MS sensitivity for certain PDE-5 inhibitors, which is crucial for detecting low levels of this compound [4].
  • Internal Standard is Critical: The use of a stable isotope-labeled internal standard (SIL-IS) is considered one of the most effective ways to correct for variable matrix effects and is a gold standard in bioanalytical method development [1].

References

Analytical Method Development for Novel Compounds

Author: Smolecule Technical Support Team. Date: February 2026

When working with a novel compound like Thioquinapiperifil for which a standardized method does not exist, the development process typically involves adapting and optimizing known techniques for structurally or functionally similar molecules. The following table summarizes a recommended starting point for method development, based on techniques used for related pharmaceuticals [1] [2].

Analysis Aspect Recommended Technique Example Parameters from Analogues
Primary Analysis Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) Reversed-phase C18 column; acetonitrile/volatile aqueous buffer (e.g., ammonium acetate, formic acid) mobile phase [1] [2].
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Alkalinized plasma sample extracted with organic solvent mixture (e.g., hexane:dichloromethane) [1].
Detection Electrospray Ionization (ESI) in Positive Mode, Multiple Reaction Monitoring (MRM) Mass transition optimized from precursor to product ion [1].
Internal Standard Stable Isotope-Labeled Analog or Structurally Similar Compound Use of alprazolam or sildenafil as an internal standard for other PDE inhibitors [1].

Detailed Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis for Quantification

This protocol is adapted from methods used to quantify vardenafil and tadalafil in biological matrices and dietary supplements [1].

  • Sample Preparation (Plasma)

    • Alkalization: To a 0.2 mL aliquot of plasma, add a buffer (e.g., phosphate or carbonate) to achieve a basic pH (e.g., pH 9-10).
    • Extraction: Add a mixture of organic solvents, such as hexane:dichloromethane (e.g., 3:1, v/v), and vortex mix vigorously for 10-15 minutes.
    • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 × g) for 10 minutes to separate the organic and aqueous layers.
    • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas in a warm water bath (∼40°C).
    • Reconstitution: Reconstitute the dry residue in an appropriate volume (e.g., 100-200 µL) of the initial LC mobile phase composition, vortex, and inject into the LC-MS/MS system.
  • LC-MS/MS Conditions

    • Chromatography:
      • Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm).
      • Mobile Phase: (A) 10 mM Ammonium Formate (pH adjusted), (B) Methanol or Acetonitrile.
      • Gradient: Start at 20% B, increase to 90% B over 5-8 minutes, hold, then re-equilibrate.
      • Flow Rate: 0.4 mL/min.
      • Injection Volume: 5-10 µL.
    • Mass Spectrometry:
      • Ion Source: Electrospray Ionization (ESI), positive mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • Optimization: Directly infuse a standard of this compound to determine the precursor ion [M+H]+ and optimize declustering potential (DP). Use collision-induced dissociation (CID) to select dominant product ions and optimize collision energy (CE). The most abundant transition is used for quantification, and a second is used for confirmation.

The workflow for this analytical method is summarized below:

start Start Sample Preparation p1 Alkalize Plasma Sample start->p1 p2 Liquid-Liquid Extraction (Hexane:DCM) p1->p2 p3 Centrifuge & Separate p2->p3 p4 Evate Organic Layer (N₂) p3->p4 p5 Reconstitute in Mobile Phase p4->p5 prep_end Sample Ready for LC-MS/MS p5->prep_end lc1 LC Separation C18 Column, Gradient Elution prep_end->lc1 ms1 MS Detection ESI+ and MRM Mode lc1->ms1 end Quantification Complete ms1->end

Protocol 2: Identification of Potential Metabolites or Degradants

This protocol is based on strategies for detecting illegal analogues in supplements [3] [2].

  • High-Resolution Mass Spectrometry (HRMS): Analyze your sample using LC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This provides accurate mass measurements for ions in the sample.
  • Full Scan and Data-Dependent MS/MS: Acquire data in full-scan mode to find all potential ions. The instrument can then automatically select the most abundant ions for fragmentation to obtain MS/MS spectra.
  • Data Analysis: Use the accurate mass of the parent drug to calculate potential biotransformations (e.g., +16 for oxidation, -14 for demethylation, +176 for glucuronidation). Software can help screen for these "mass defects" to pinpoint potential metabolites or degradants.
  • Structural Elucidation: For any unknown compound discovered (as with homosildenafil) [3], further structural analysis using techniques like NMR spectroscopy (¹H, ¹³C, COSY, HMBC) is necessary to confirm the identity.

Troubleshooting Common Issues

Here are solutions to common problems encountered when developing these methods.

Problem Possible Causes Solutions & Optimization Tips

| Poor Chromatographic Peak Shape | - Column degradation

  • Non-optimal mobile phase pH
  • Silanol interactions | - Use a fresh, guard-protected column
  • Adjust pH of aqueous buffer (e.g., pH 3.5-5.0 for basic compounds)
  • Add a competing amine (e.g., 0.1% triethylamine) to mobile phase [4] | | Low Detection Sensitivity | - Inefficient ionization
  • In-source fragmentation
  • Poor extraction recovery | - Optimize ESI source parameters (temp, gas flow, voltages)
  • Reduce fragmentation voltage/collision energy
  • Re-optimize LLE solvents or use SPE for cleaner extracts and higher recovery [1] | | Inconsistent Internal Standard Response | - Instability of IS
  • Inaccurate pipetting
  • IS co-eluting with matrix | - Use a stable isotope-labeled IS if available
  • Check and calibrate pipettes
  • Modify LC gradient to achieve baseline separation of IS from analyte and matrix interferences [1] |

Frequently Asked Questions

Q1: How can I be sure my method is selectively quantifying this compound and not a co-eluting matrix component? A: The use of MRM on a tandem mass spectrometer provides high selectivity. To confirm, you should ensure that the retention time of the analyte matches that of a pure standard, and that the ratio between two or more MRM transitions is consistent with the standard. Analyzing several lots of blank matrix (e.g., from different subjects) is crucial to confirm the absence of interfering peaks [1] [2].

Q2: What is the best way to validate a concentration optimization method for this novel compound? A: A full method validation should be performed according to regulatory guidelines (e.g., FDA/EMA). This includes establishing parameters such as linearity (correlation coefficient R² > 0.99), precision and accuracy (both intra- and inter-day < 15% RSD and bias), lower limit of quantification (LLOQ), extraction recovery, matrix effects, and stability of the analyte under various storage and handling conditions [1].

Q3: My compound seems unstable in solution. What can I do? A: Test different storage conditions. Prepare stock solutions in a different solvent (e.g., DMSO or methanol). Store working solutions at -80°C and avoid multiple freeze-thaw cycles. Analyze sample stability in the autosampler (e.g., 4-10°C) over the intended run time [1].

References

Thioquinapiperifil platelet aggregation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Platelet Aggregation Methodologies

The table below summarizes key experimental techniques for assessing platelet function, which form the basis of any drug optimization study.

Method Primary Measurement Common Agonists Key Outputs Considerations
Light Transmission Aggregometry (LTA) [1] [2] [3] Change in light transmission through platelet-rich plasma (PRP) ADP, Collagen, Epinephrine Maximum Platelet Aggregation (%), Aggregation Curve Considered a gold standard; requires careful sample preparation.
Flow Cytometry [2] [3] Surface marker expression & activation (e.g., PAC-1 binding) on individual platelets Various, used to activate samples Mean Fluorescence Intensity (MFI), % Positive Cells Highly specific; can use whole blood; measures specific activation pathways.
Multiple Electrode Aggregometry (MEA) [3] Electrical impedance change due to platelet adhesion in whole blood ADP, Collagen, etc. Aggregation Units (AU), Area Under the Curve (AUC) Uses whole blood; less artifactual activation; faster sample processing.
Vasodilator-Stimulated Phosphoprotein (VASP) Assay [3] Phosphorylation state of VASP (flow cytometry) PGE1 and ADP Platelet Reactivity Index (PRI %) Most specific for P2Y12 receptor pathway activity.

Optimized Experimental Protocols

Protocol: PRP Preparation & LTA

This optimized protocol for preparing Platelet-Rich Plasma (PRP) and performing LTA is critical for generating reliable and reproducible data [1].

  • Blood Collection: Draw blood into sodium citrate tubes (e.g., 3.2% concentration). The use of specialized PRP tubes with a separating gel is recommended for optimal PRP purity [1].
  • PRP Preparation: Centrifuge the blood at a low speed of 151 g for 7 minutes [1]. After this spin, the upper layer is the PRP.
  • Platelet-Poor Plasma (PPP) Preparation: Take the remaining blood after PRP removal and centrifuge it at a high speed of 3,780 g for 10 minutes to obtain PPP, which is used to calibrate the aggregometer [1].
  • Aggregometry Setup: Use PPP to set the aggregometer's 100% transmission baseline. Use PRP for the 0% baseline.
  • Initiate Aggregation: Add the agonist to the PRP sample. For studies on P2Y12 inhibitors like clopidogrel, ADP at 10 µM is a standard agonist [1] [3].
  • Data Recording: Record the maximum platelet aggregation (%) achieved over a period, typically 10 minutes [1] [3].
Protocol: Flow Cytometry for Platelet Activation

This protocol assesses the activation state of platelets by measuring specific surface markers [3].

  • Sample Collection: Use citrate- or hirudin-anticoagulated whole blood to minimize ex vivo activation.
  • Staining: Incubate blood samples with fluorescently labeled antibodies. Key targets include:
    • PAC-1: Binds only to the activated conformation of the GPIIb/IIIa receptor (integrin αIIbβ3) [3].
    • CD62P (P-Selectin): Marks alpha-granule release [4].
  • Activation: Add an agonist like 1 µM ADP to the sample to stimulate platelets [3].
  • Fixation & Analysis: Stop the reaction with a fixative. Analyze on a flow cytometer, gating on the platelet population using a marker like CD42b. Report results as Mean Fluorescence Intensity (MFI) [3].

Troubleshooting Common Experimental Issues

Issue: High Inter-individual Variability in Aggregation Response

  • Potential Causes: Genetic polymorphisms (e.g., in CYP enzymes affecting prodrug metabolism like clopidogrel), underlying health conditions (hyperuricemia), or pre-existing medications [1] [3].
  • Solutions:
    • Stratify Subjects: Group participants based on relevant genotypes or clinical conditions during data analysis [3].
    • Include Healthy Controls: Always run parallel experiments with healthy control subjects to establish a baseline [1].
    • Consider Alternative Agents: If a drug shows variable response (e.g., clopidogrel), use a consistent, direct-acting agent like ticagrelor as a control, which is less affected by metabolic issues [3].

Issue: Low or No Aggregation Response

  • Potential Causes:
    • Poor PRP Quality: Low platelet count in PRP or platelet activation during preparation [1].
    • Incorrect Agonist Concentration: The agonist is too weak or degraded.
    • Drug Interference: Unaccounted-for drug effects (e.g., from aspirin or P2Y12 inhibitors).
  • Solutions:
    • Quality Control: Count platelets in PRP and adjust count if necessary. Ensure gentle blood drawing and processing to prevent pre-activation [1].
    • Validate Reagents: Check agonist concentration and prepare fresh stocks. Include a positive control sample from a known healthy donor in every run.
    • Screen Participants: Enforce strict exclusion criteria for recent medication use that could interfere with results [3].

Issue: Loss of Platelet Receptors During Storage (Platelet Storage Lesion)

  • Potential Causes: Shear stress and contact with container walls during storage can cause ectodomain shedding of key receptors like GPIbα and GPVI [4].
  • Solutions:
    • Minimize Storage Time: Perform experiments as soon as possible after blood draw.
    • Use Approved Storage Conditions: Maintain samples at room temperature with gentle agitation if required, and avoid unnecessary handling.

Signaling Pathways in Platelet Activation

Understanding the signaling pathways is essential for troubleshooting drug mechanisms. The diagram below illustrates the core pathways involved in platelet activation.

platelet_signaling Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR PAR Thrombin->PAR ADP ADP P2Y12 P2Y12 ADP->P2Y12 TxA2 TxA2 TP TP TxA2->TP PLC_activation PLC Activation (PLCβ/PLCγ2) GPVI->PLC_activation PAR->PLC_activation P2Y12->PLC_activation TP->PLC_activation Ca_Mobilization Ca²⁺ Mobilization PLC_activation->Ca_Mobilization PKC_activation PKC Activation PLC_activation->PKC_activation Integrin_Activation Integrin αIIbβ3 Activation Ca_Mobilization->Integrin_Activation PKC_activation->Integrin_Activation PGI2_NO PGI2 / NO PGI2_NO->PLC_activation Inhibits

This diagram shows the primary signaling pathways leading to platelet aggregation. Agonists like collagen, thrombin, and ADP activate their respective receptors, converging on the activation of Phospholipase C (PLC). This leads to a rise in cytosolic calcium and Protein Kinase C (PKC) activation, which together trigger the final activation of integrin αIIbβ3, enabling platelet aggregation [4] [5]. Pathways from endothelium-derived PGI2 and NO inhibit this activation by suppressing key signaling steps [4] [5].

Key Takeaways for Your Research

  • Standardize Rigorously: The biggest factor in success is a standardized, optimized protocol for sample preparation (especially PRP) from the moment of blood draw [1].
  • Use Multiple Assays: No single assay gives the complete picture. Combine LTA (functional output) with flow cytometry (specific pathway activation) for a robust dataset [2] [3].
  • Account for Biology: Be aware of biological variables like genetic background and concurrent conditions (e.g., hyperuricemia) that can significantly impact drug response, and design your study to control for them [3].

References

Thioquinapiperifil detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions you might encounter:

  • What is Thioquinapiperifil? this compound is a phosphodiesterase-5 (PDE-5) inhibitor. It was first identified in a dietary supplement promoted for sexual enhancement and had been previously synthesized and reported as a PDE-5 inhibitor (KF31327) [1]. Its molecular formula is C₂₄H₂₈N₆O₁S₁, with a molecular weight of 448 [1].

  • What are the major challenges in detecting PDE-5 inhibitors in supplements? The primary challenges involve complex sample matrices and the constant emergence of new, unapproved analogs. Dietary supplements, especially soft-gels, contain oils, phospholipids, and other components that can co-extract with the target analytes, causing significant ion suppression or enhancement during LC-MS analysis and leading to inaccurate results [2].

  • What is the best approach for sample cleanup of oily soft-gel supplements? Research indicates that for soft-gel-type supplements, the Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) method effectively removes complicated lipid matrix contents compared to other methods like dispersive liquid-liquid microextraction (DLLME) and traditional QuEChERS-dSPE. Using acetonitrile for extraction followed by EMR-Lipid cleanup has been shown to achieve low matrix effects and reasonable recovery yields for a wide range of adulterants [2].

Troubleshooting Guides

Problem: High Matrix Interference in Soft-Gel Supplements

Potential Causes and Solutions:

  • Cause: Inefficient lipid removal during sample preparation.
    • Solution: Implement the EMR-Lipid dSPE cleanup procedure. This method utilizes mechanisms of size exclusion and hydrophobic interactions to selectively remove lipid components more effectively than sorbents like PSA, GCB, or C18 alone [2].
  • Cause: Use of an inappropriate extraction solvent that co-extracts too many matrix interferences.
    • Solution: Use acetonitrile as the extraction solvent. While ethyl acetate may have a higher extraction efficiency for some targets, it also co-extracts a larger amount of lipids. Acetonitrile significantly reduces lipid co-extraction, leading to a lower matrix effect [2].
Problem: Difficulty in Identifying Unknown or Novel Analogs

Potential Causes and Solutions:

  • Cause: Reliance on low-resolution mass spectrometry or methods that do not provide structural information.
    • Solution: Use High-Resolution Mass Spectrometry (HRMS) such as LC-Q/TOF-MS or LC-IT-TOF-MS. These instruments provide accurate mass measurements for both parent and fragment ions, which is crucial for elucidating the elemental composition and structure of unknown compounds [3]. Building an in-house MSⁿ spectral library for known PDE-5 inhibitors can also aid in identification [3].

Method Performance Data

While specific data for this compound is unavailable, the table below summarizes quantitative performance data from a validated method for screening 92 illegal adulterants (including 25 erectile dysfunction drugs) in soft-gel-type supplements, which provides a relevant benchmark [2].

Table 1: Performance Data for a Multi-Class Screening Method in Soft-Gel Supplements (UHPLC-Q/TOF-MS)

Parameter Performance Data
Number of Analytes 92 illegal adulterants (PDE-5 inhibitors, steroids, antihistamines, etc.)
Sample Cleanup EMR-Lipid dSPE
Limit of Detection (LOD) Range 0.1 – 16 ng/g
Overall Precision (% RSD) 0.09 – 14.65%
Accuracy 81.6 – 116.6%
Recovery Range 16.9 – 119.4%
Matrix Effect Range 69.8 – 114.8%

Source: [2]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Soft-Gel-Type Supplements using EMR-Lipid dSPE

This protocol is adapted from a study focused on efficient matrix cleanup for soft-gel dietary supplements [2].

  • Extraction:

    • For a soft-gel capsule, carefully cut it open and transfer the entire oily filling to a centrifuge tube.
    • Add a suitable volume of acetonitrile (e.g., 10 mL) as the extraction solvent.
    • Vortex mix vigorously for several minutes to ensure complete dispersion and extraction of the target analytes.
    • Centrifuge the mixture to separate the layers.
  • Cleanup (EMR-Lipid dSPE):

    • Transfer a portion of the acetonitrile supernatant (e.g., 1 mL) into a tube containing an EMR-Lipid dSPE sorbent (e.g., 500 mg).
    • Vortex the mixture for a set time to ensure the sorbent interacts with the matrix components.
    • Centrifuge to pellet the sorbent.
    • Pass the supernatant through a PTFE or nylon syringe filter (0.2 µm) before LC-MS analysis.

This method was evaluated as an environmentally friendly "green chemistry" approach with high matrix removal efficiency [2].

Protocol 2: LC-HRMS Screening for PDE-5 Inhibitors

This protocol synthesizes parameters from methods developed for screening PDE-5 inhibitors and their analogs [3].

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., Capcell PAK C18).
    • Mobile Phase A: Water with 0.2% acetic acid.
    • Mobile Phase B: Acetonitrile.
    • Gradient: Use a gradient elution program optimized for separation of isobaric compounds.
    • Flow Rate: 0.2 mL/min.
    • Column Temperature: 30-40°C.
  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Mass Analyzer: Q/TOF or IT-TOF.
    • Data Acquisition: Full-scan MS and data-dependent MS/MS to obtain accurate mass and fragmentation data for library matching.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the detection and identification of this compound and related analogs in dietary supplements, integrating the protocols above.

G cluster_1 Sample Preparation Stage SamplePrep Sample Preparation Extraction Extraction with Acetonitrile SamplePrep->Extraction Cleanup Cleanup with EMR-Lipid dSPE Extraction->Cleanup LCAnalysis LC-HRMS Analysis Cleanup->LCAnalysis DataProcessing Data Processing & Analysis LCAnalysis->DataProcessing Identification Compound Identification DataProcessing->Identification

References

Thioquinapiperifil experimental parameters

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

Parameter Reported Value / Method Context / Notes
Molecular Weight 448.58 g/mol [1] Formula: C₂₄H₂₈N₆OS [2] [1]
CAS Number 220060-39-9 [1] For unique compound identification
Quantification in Matrix ~13-15 mg/tablet [2] Found in a dietary supplement; ~43-48 μg/mg
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) [2] Used for identification and quantification
NMR & Accurate MS Used for structural elucidation [2] Confirmed imidazoquinazoline derivative structure

Detailed Experimental Protocols

Based on the search results, here are methodologies used for detecting Thioquinapiperifil and similar compounds.

LC-MS Analysis for Identification and Quantification

This is the primary technique used to identify and measure this compound in complex mixtures like dietary supplements.

  • Objective: To separate, identify, and quantify this compound in a complex matrix.
  • Principle: Liquid chromatography separates the components of a sample, and mass spectrometry identifies and measures them based on their mass-to-charge ratio.
  • Key Experimental Parameters from Literature:
    • Chromatography Column: Reversed-phase column (e.g., C18) [3].
    • Mobile Phase: Gradient elution using acetonitrile and water containing 0.2% acetic acid [3].
    • Flow Rate: 0.2 mL/min [3].
    • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode [3]. Accurate mass measurement is used to determine elemental composition [2].
  • Workflow: The process for analyzing a sample typically follows the steps below.

cluster_LC LC Separation Parameters cluster_MS MS Detection Parameters Start Sample Preparation (Extraction, Cleanup) LC Liquid Chromatography (LC) Start->LC MS Mass Spectrometry (MS) LC->MS P1 Column: Reversed-Phase C18 P2 Mobile Phase: Acetonitrile / 0.2% Acetic Acid ID Compound Identification MS->ID P5 Ionization: ESI Positive Mode P6 Mass Analyzer: IT-TOF or Q/TOF Quant Quantitation ID->Quant P3 Gradient Elution P4 Flow Rate: 0.2 mL/min P7 Data: Accurate Mass & MS/MS

Sample Preparation for Complex Matrices

Efficient cleanup is critical for reliable analysis, especially for formulations like soft-gel capsules which contain oily matrices that can interfere with analysis [4].

  • Objective: To extract the target analyte and remove interfering matrix components.
  • Recommended Method (from recent literature): Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) [4].
  • Protocol Highlights:
    • Extraction Solvent: Acetonitrile is preferred as it effectively extracts target adulterants while co-extracting fewer lipids compared to ethyl acetate [4].
    • Cleanup: The EMR-Lipid dSPE sorbent is used to remove phospholipids, triacylglycerolipids, and other fatty components through size exclusion and hydrophobic interactions [4].
    • Advantage: This method is reported to provide effective matrix removal, reasonable recovery rates, and lower matrix effects compared to other techniques like QuEChERS or dispersive liquid-liquid microextraction (DLLME) for soft-gel-type supplements [4].

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound? A1: this compound is a potent PDE-5 inhibitor. The main concern is that it has been found as an undeclared adulterant in dietary supplements, meaning its safety, purity, and pharmacological effects in such contexts are unknown [2] [3]. Furthermore, PDE-5 inhibitors, in general, can cause serious side effects like headaches, flushing, visual disturbances, and cardiovascular risks, especially when they interact with other medications like nitrates [3] [5]. Standard laboratory safety protocols for handling active pharmaceutical ingredients should be strictly followed.

Q2: My analysis shows significant matrix interference. How can I improve the results? A2: Matrix effects are a common challenge. You can:

  • Optimize Sample Cleanup: Implement the EMR-Lipid dSPE protocol described above, which is specifically designed to remove lipid-based interferences from samples like soft-gel capsules [4].
  • Use Internal Standards: Incorporate a stable isotope-labeled internal standard for this compound if available. This helps correct for signal suppression or enhancement during MS analysis.
  • Chromatographic Optimization: Fine-tune the LC gradient and mobile phase composition to achieve better separation of the analyte from co-eluting matrix compounds [3].

Q3: Where can I obtain a standard reference for this compound? A3: The search results indicate that chemical suppliers like TargetMol offer "this compound (Standard)" for use in quantitative analysis and quality control in biochemical experiments [1]. Researchers must ensure they comply with all applicable regulations regarding the purchase and use of such compounds.

Key Limitations and Further Research

The available information has some constraints:

  • The data is primarily from analytical chemistry studies focused on detection, not from pharmacological or pre-clinical studies.
  • The most recent specific mention of this compound is from 2008 [2], though general methods for PDE-5 inhibitor analysis have been updated more recently [3] [4].
  • Parameters like IC50 values, pharmacokinetic data, solubility in various solvents (beyond acetonitrile for extraction), and detailed stability data are not available in the searched literature.

To obtain more comprehensive experimental parameters, I suggest you:

  • Search specialized patent databases, as this compound (KF31327) was initially developed by a pharmaceutical company.
  • Broaden your search to include general protocols for analyzing PDE-5 inhibitors, as their chemical properties and analytical methods are often similar.

References

Physical Properties & Handling Precautions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential information for the safe handling of Thioquinapiperifil and its dihydrochloride salt.

Property This compound (Free Base) This compound Dihydrochloride
CAS Number 220060-39-9 [1] [2] [3] 204077-66-7 [4] [5] [6]
Molecular Formula C₂₄H₂₈N₆OS [1] [2] [3] C₂₄H₃₀Cl₂N₆OS [4] [7]
Molecular Weight 448.59 g/mol [2] 521.51 g/mol [4] [7]
Purity ≥98% [2] 98% - 99.22% [5] [6] [8]
Appearance Solid [2] Solid [7] [6]
Storage Conditions -20°C (powder); -80°C (in solvent) [2] 4°C, sealed, dry, protected from light [5] [7] [8]
Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life) [1] Not classified as hazardous by some suppliers [7]. Handle with care.
Precautionary Measures Avoid dust formation. Do not eat, drink, or smoke when handling. Wear protective gloves and eye protection. Avoid release to the environment [1]. Avoid inhalation and contact with skin/eyes. Use in a well-ventilated area. Wear personal protective equipment [7].

Frequently Asked Questions (FAQs)

General & Safety Information

What is this compound's primary mechanism of action? this compound is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5). It has a very low half-maximal inhibitory concentration (IC50) of 0.074 nM, meaning it is highly effective at inhibiting the enzyme [2] [6] [9].

What are the main hazards associated with handling this compound? The free base is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [1]. Although the dihydrochloride salt is not always classified as hazardous, standard precautions for handling laboratory chemicals should be followed, including the use of personal protective equipment (PPE) to avoid inhalation and skin or eye contact [7].

How should I store this compound to ensure its stability? For long-term stability, store the powder at -20°C. When dissolved in a solvent like DMSO, store the solution at -80°C [2]. The dihydrochloride salt should be stored in a cool (4°C), dry place, kept in a tightly sealed container, and protected from light [5] [7].

Experimental Protocols

How can I prepare a stock solution of this compound? The compound may dissolve in DMSO. If not, other solvents like water, ethanol, or DMF can be tried [2]. The following table provides a preparation guide for a 10 mM stock solution:

Parameter This compound (Free Base) This compound Dihydrochloride
Molecular Weight 448.59 g/mol [2] 521.51 g/mol [4]
Mass for 1 mL of 10 mM stock 4.49 mg 5.22 mg
Solvent DMSO (recommended initial solvent) [2] DMSO (solubility: 112.5 mg/mL) [6]

What in vivo formulation methods are available? Multiple formulation methods can be used for animal studies. Here are two common examples for the dihydrochloride salt [6]:

  • Injection Formulation 2: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na).

For the free base, one recommended injection formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow for studying this compound and its core mechanism of action as a PDE-5 inhibitor.

G Start Start: this compound Experiment Sub1 Reconstitute Compound (e.g., in DMSO) Start->Sub1 Sub2 Prepare Working Solution (e.g., in assay buffer) Sub1->Sub2 Sub3 Apply to Biological System (Cells or Tissues) Sub2->Sub3 Sub4 Measure Effects (cGMP levels, Platelet Aggregation) Sub3->Sub4 Mech1 This compound enters cell Sub3->Mech1 Mech2 Inhibits PDE-5 Enzyme (IC₅₀: 0.074 nM) Mech1->Mech2 Mech3 cGMP Hydrolysis is Reduced Mech2->Mech3 Mech4 cGMP Levels Increase Mech3->Mech4 Outcome Observed Biological Outcome: Vasodilation, Inhibition of Platelet Aggregation Mech4->Outcome

References

Thioquinapiperifil (KF31327) Analysis: A Technical Support Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides methodologies and troubleshooting tips for the identification and purity verification of Thioquinapiperifil, a phosphodiesterase type 5 (PDE-5) inhibitor found as an undeclared adulterant in dietary supplements [1] [2].

Frequently Asked Questions (FAQs)

FAQ 1: What are the key spectroscopic properties of this compound for its initial identification?

This compound can be initially characterized using its known spectral fingerprints [1] [2].

Property Details
Systematic Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]
Elemental Composition C₂₄H₂₈N₆OS [1]
Molecular Weight 448 g/mol [1]
UV Spectrum Distinctly different from common PDE-5 inhibitors like sildenafil, vardenafil, or tadalafil [2]
IR Absorptions Aromatic C=C stretch (1593 & 1486 cm⁻¹), C–H bend (773 cm⁻¹, 1,2-disubstituted benzene) [2]

FAQ 2: What sample preparation method is most effective for analyzing this compound in soft-gel-type supplements?

Soft-gel matrices are complex and can cause significant interference. Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE is the most effective cleanup technique [3].

  • Principle: Uses size exclusion and hydrophobic interactions to selectively retain lipid components, allowing target analytes to be eluted [3].
  • Procedure:
    • Extraction: Homogenize the soft-gel content and extract with acetonitrile. Acetonitrile is preferred over ethyl acetate as it co-extracts fewer lipids while maintaining reasonable analyte recovery [3].
    • Cleanup: Use an EMR-Lipid dSPE kit (containing 500 mg sorbents). This method has been shown to provide better matrix removal and lower matrix effects compared to other methods like QuEChERS-dSPE and dispersive liquid-liquid microextraction (DLLME) [3].

FAQ 3: What LC-MS methods are recommended for the screening and confirmation of this compound?

High-resolution liquid chromatography-mass spectrometry is essential for accurate identification. The following table compares two effective approaches [3] [4].

Parameter Method 1: UHPLC-Q/TOF-MS [3] Method 2: HPLC-IT-TOF-MS [4]
LC Column Not specified in detail Reversed-phase (e.g., Capcell PAK C18)
Mobile Phase Not specified in detail Acetonitrile / Water with 0.2% Acetic Acid
Gradient Not specified Optimized gradient for isobaric separation
MS Detection Quadrupole/Time of Flight Ion Trap/Time of Flight
Key Screening Modes Extracted Common Ion Chromatogram (ECIC), Neutral Loss Scan (NLS) Multi-stage Tandem MS (MSⁿ) for structural elucidation

Experimental Protocols

Protocol 1: Rapid Screening Using UHPLC-Q/TOF-MS This method is ideal for high-throughput screening of multiple adulterants, including this compound [3].

  • Sample Prep: Prepare samples using the EMR-Lipid dSPE protocol outlined in FAQ 2.
  • Instrument Setup: Utilize a UHPLC system coupled to a Q/TOF mass spectrometer.
  • Data Acquisition: Acquire data in high-resolution mode. Use the Extracted Common Ion Chromatogram (ECIC) and Neutral Loss Scan (NLS) functions based on common MS/MS fragments of your target analytes. These techniques can serve as an alternative to Multiple Reaction Monitoring (MRM) for non-targeted screening.
  • Data Analysis: Process the data using the exact mass of this compound's protonated ion [M+H]+. The high mass accuracy of the Q/TOF helps distinguish the target from matrix interferences.

Protocol 2: Structural Confirmation Using HPLC-IT-TOF-MS This method provides definitive structural confirmation through multi-stage fragmentation [4].

  • Chromatography: Achieve separation on a Capcell PAK C18 column under a gradient elution using acetonitrile and water containing 0.2% acetic acid at a flow rate of 0.2 mL/min.
  • MS Analysis: Operate the IT-TOF MS in positive electrospray ionization (ESI+) mode.
  • MSⁿ Analysis: Isolate the protonated molecule of this compound and perform sequential MSⁿ analysis. The ion trap allows for the generation of rich, multi-stage fragmentation spectra.
  • Spectral Matching: Compare the acquired accurate masses of the parent and fragment ions with a pre-established spectral library or published data for structural verification [4].

The workflow below summarizes the key decision points in the analytical process:

G Start Start: Suspected Adulterated Sample Prep Sample Preparation (EMR-Lipid dSPE Cleanup) Start->Prep MS HPLC-IT-TOF-MS Analysis Confirm Definitive Confirmation via MSⁿ Fragmentation MS->Confirm Screen UHPLC-Q/TOF-MS Screening Screen->MS If potential hit found Prep->Screen Result Result: this compound Identified Confirm->Result

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Chromatographic Peak Shape Matrix interference from co-extracted lipids. Ensure effective cleanup with EMR-Lipid dSPE; consider optimizing the acetonitrile/water gradient for better separation [3] [4].
Low MS Signal/Intensity Ion suppression from matrix effects. Use EMR-Lipid dSPE for superior matrix removal; use a stable isotope-labeled internal standard if available for quantification to correct for suppression [3].
Inability to Distinguish from Isobaric Compounds Insufficient chromatographic or mass resolution. Optimize the LC gradient for longer run times if necessary; utilize the high-resolution and MSⁿ capabilities of the IT-TOF system for unambiguous identification [4].
False Positives/Negatives Reliance on a single identification point. Use a multi-parameter confirmation approach: match the accurate mass, isotopic pattern, retention time against a standard, and MS/MS fragmentation pattern [3] [4].

References

Thioquinapiperifil interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

What is Thioquinapiperifil?

This compound is a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. It was originally developed under the name KF31327 and has been found as an undeclared adulterant in dietary supplements marketed for sexual enhancement [1] [2].

Its core structure is an imidazoquinazoline derivative, making it part of a broader class of tricyclic tetrahydroquinolines (THQs) that are known to be problematic in research settings [1] [3].

How Does It Interfere with Assays?

This compound belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS). The interference primarily stems from the inherent chemical reactivity of its fused tricyclic tetrahydroquinoline scaffold [3].

The diagram below illustrates the primary mechanism of this chemical interference.

G Fused THQ Core Fused THQ Core Degradation/Activation Degradation/Activation Fused THQ Core->Degradation/Activation  In Solution Reactive Species Reactive Species Degradation/Activation->Reactive Species  Produces Assay Interference Assay Interference Reactive Species->Assay Interference  Chemically modifies  proteins/reagents False Positive Hit False Positive Hit Assay Interference->False Positive Hit  Leads to

The key issues with this mechanism are:

  • Lack of Specific Activity: The observed activity is often due to non-specific chemical reactions with protein nucleophiles or assay components, not a true structure-activity relationship [3].
  • Poor Stability: These compounds can degrade within days when stored in solution under standard laboratory conditions, meaning the tested material may not be the intact parent compound [3].
  • Resource Drain: Pursuing these reactive compounds as hits often leads to wasted resources and project dead-ends due to a lack of optimizable structure-activity relationships [3] [4].

Pharmacological Profile & Assay Interference Risks

The table below summarizes the key pharmacological data for this compound, which is crucial for understanding its potent activity and potential to interfere with assays targeting PDE enzymes [5].

Target IC₅₀ (nM) Implication for Assay Interference
PDE5 0.074 Extreme potency; can cause strong interference in any assay sensitive to PDE5 inhibition.
PDE3 38 High potency; potential for off-target effects in assays involving this enzyme.
PDE2 670 Moderate potency; may interfere at higher concentrations.
PDE4 800 Moderate potency; may interfere at higher concentrations.
PDE1 380 Moderate potency; may interfere at higher concentrations.

How to Detect and Identify this compound

Advanced analytical techniques are required to reliably detect and identify this compound, especially in complex matrices like dietary supplements or biological samples.

The general workflow for analysis is outlined below.

G Sample Sample Extraction Extraction Sample->Extraction  Soft-gel/Powder Cleanup Cleanup Extraction->Cleanup  Acetonitrile Instrumental Analysis Instrumental Analysis Cleanup->Instrumental Analysis  EMR-Lipid dSPE Identification Identification Instrumental Analysis->Identification  LC-HRMS/MS

Detailed Methodologies:

  • Sample Preparation (for complex matrices like soft-gels):

    • Extraction: Use acetonitrile to extract the target analyte while minimizing co-extraction of lipids [6].
    • Cleanup: The EMR-Lipid dSPE method is highly effective at removing complicated lipid matrices from soft-gel-type supplements. It works through size exclusion and hydrophobic interactions, providing better matrix removal and lower matrix effects compared to other methods like QuEChERS-dSPE or DLLME [6].
  • Instrumental Analysis and Identification:

    • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred technique. A common setup uses a C18 column with a mobile phase of acetonitrile and water containing 0.2% acetic acid [7].
    • Key Identifiers for this compound [1] [2]:
      • Accurate Molecular Weight: 448 Da.
      • Elemental Composition: C₂₄H₂₈N₆O₁S₁.
    • Structural Confirmation: MS/MS fragmentation provides a unique fingerprint. Building a high-resolution MS/MS spectral library is crucial for unambiguous identification [7]. NMR spectrometry can be used for final definitive structural elucidation if needed [1].

Best Practices for Mitigation and Triage

To avoid being misled by this compound and related compounds:

  • Deprioritize Fused THQ Hits: If a compound with the fused tricyclic THQ scaffold is identified as a hit in a screen, it should be considered a potential PAINS and deprioritized for further follow-up [3].
  • Employ Structural Filtering: Use knowledge-based strategies and substructure filters (like PAINS filters) to flag potential interference compounds in screening libraries and hit lists [4].
  • Demand Robust SAR: Be highly skeptical if the initial "hit" does not yield a clear and optimizable Structure-Activity Relationship, as this is a hallmark of assay interference [3].
  • Use Orthogonal Assays: Confirm activity using a different, non-biochemical assay method (e.g., a cell-based functional assay) that is not susceptible to the same chemical interference mechanisms [4].

References

Available Information on Thioquinapiperifil

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key details identified for thioquinapiperifil:

Property Description
Identification A phosphodiesterase-5 (PDE5) inhibitor, structurally an imidazoquinazoline derivative [1].
Initial Reporter Kyowa Hakko Kogyo Co., Ltd. (formerly reported as KF31327) [1].
Context of Discovery Found as an adulterant in dietary supplements promoted for sexual enhancement, often alongside other similar compounds like thiodenafil [1].
Quantitative Data in Literature One study found its content in a dietary supplement to be about 13-15 mg per tablet [1].
Selectivity Profile Information not available. The search results do not provide its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for PDE5 or other PDE isoforms.

How to Investigate PDE Inhibitor Selectivity

For a comprehensive selectivity profile, the following experimental approaches are commonly used in the field, though specific protocols for this compound were not located [2].

Start Start: PDE Selectivity Assay P1 1. Enzyme Preparation Isolate recombinant human PDE isoforms Start->P1 P2 2. Reaction Setup Incubate PDE enzyme with substrate (cGMP/cAMP) and varying inhibitor concentrations P1->P2 P3 3. Quantification Measure hydrolyzed product (GMP/AMP) P2->P3 P4 4. Data Analysis Calculate IC50 values for each PDE isoform P3->P4 End Output: Selectivity Profile P4->End

The core of determining selectivity involves radiolabeled or fluorescent-based enzyme activity assays [2]. The process generally follows these steps:

  • Recombinant Enzyme Assays: The inhibitory activity of a compound is tested against a panel of purified recombinant human PDE enzymes (PDE1-PDE11) [3].
  • Reaction Conditions: Each PDE enzyme is incubated with its specific cyclic nucleotide substrate (either cAMP or cGMP) in the presence of varying concentrations of the inhibitor (e.g., this compound) [2].
  • Product Measurement: The amount of hydrolyzed product (GMP or AMP) is measured. In one common method, the product is detected and quantified using liquid chromatography coupled with mass spectrometry (LC-MS) [2].
  • Data Calculation: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each PDE isoform. The selectivity is then determined by comparing the IC50 values across the different isoforms.

A Path Forward for Your Research

Given the lack of published data, obtaining a selectivity profile for this compound would require dedicated laboratory work.

  • Consult Specialized Databases: Search deeply in scientific databases and patent literature, particularly from the original developer, Kyowa Hakko Kogyo (now Kyowa Kirin).
  • Conduct Experimental Testing: Establish the selectivity profile using the methodology outlined above by running comparative assays against a broad panel of PDE isoforms.

References

Thioquinapiperifil vs thiodenafil potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The following table consolidates the available experimental data on Thioquinapiperifil and Thiodenafil. It is important to note that the data comes from different studies and matrices, so a direct quantitative comparison should be made with caution.

Inhibitor Name Reported Potency (IC₅₀) Content in Dietary Supplements Key Study Findings

| This compound | 0.074 nM (reported by vendor for purified compound) [1] | ~13-15 mg per tablet (major active component) [2] | • Potent and selective PDE5 inhibitor [1]. • Found as a major adulterant in dietary supplements [2]. | | Thiodenafil (Thiosildenafil) | Information missing | ~0.4 mg per tablet (minor component) [2] | • Identified alongside this compound in the same product [2]. • Its low concentration suggests it was not the primary intended active adulterant. |

Experimental Data and Context

The data in the table above comes from analytical studies of adulterated dietary supplements rather than clinical trials.

  • Source of Data: The quantitative data for both compounds was identified during the analysis of a dietary supplement marketed for sexual enhancement. Researchers used liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy to isolate and identify the active ingredients [2].
  • Relative Potency Inference: In the studied supplement, this compound was the major active component at 13-15 mg per tablet, while Thiodenafil was present only as a minor component at 0.4 mg per tablet [2]. This significant difference in concentration strongly suggests that the product manufacturers relied primarily on the potency of this compound to achieve the intended effect.
  • Vendor-Reported Potency: A vendor of research chemicals reports an IC₅₀ value of 0.074 nM for this compound, describing it as a "potent, selective and non-competitive" PDE5 inhibitor [1]. This very low IC₅₀ value aligns with its use as a primary adulterant. A specific IC₅₀ value for Thiodenafil was not located in the searched literature.

How PDE5 Inhibitors Are Evaluated

The following diagram illustrates the core mechanism of action of PDE5 inhibitors and a generalized workflow for their analytical identification in adulterated products.

cluster_mechanism PDE5 Inhibitor Mechanism cluster_workflow Analytical Identification Workflow Stim Stim NO NO Stim->NO Sexual sGC sGC NO->sGC cGMP cGMP sGC->cGMP Activates Relax Relax cGMP->Relax Promotes PDE5 PDE5 cGMP_degraded 5'-GMP PDE5->cGMP_degraded Degrades Inhibitor Inhibitor Inhibitor->PDE5 Inhibits Sample Sample Extraction Extraction Sample->Extraction LC_Separation Liquid Chromatography (Compound Separation) Extraction->LC_Separation MS_Analysis Mass Spectrometry (MS/MS Fragmentation) LC_Separation->MS_Analysis Structural_ID Structural Elucidation (NMR, Accurate Mass) MS_Analysis->Structural_ID Quantification Quantitative Analysis Structural_ID->Quantification

Diagram 1: PDE5 Inhibitor Mechanism and Analytical Workflow. The top section shows the biological pathway where inhibitors block PDE5, enhancing cGMP-mediated smooth muscle relaxation [3]. The bottom section outlines the key steps researchers use to detect and identify unapproved PDE5 inhibitors like this compound in complex samples like dietary supplements [2] [4].

Key Takeaways for Researchers

Based on the available data, here are the core distinctions:

  • This compound demonstrates high potency as a PDE5 inhibitor and has been identified as a primary, intentionally added adulterant in "natural" sexual enhancement products [2] [1].
  • Thiodenafil appears in the analytical literature as a minor or secondary component in adulterated supplements, suggesting a less central role compared to newer, more potent analogues like this compound [2].

This information should serve as a foundational comparison. Further experimental work directly comparing the two compounds under identical conditions would be required to establish a definitive potency ratio.

References

Thioquinapiperifil non-competitive inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Thioquinapiperifil Profile & Putative Mechanism

This compound is identified as a synthetic Phosphodiesterase-5 (PDE-5) inhibitor, first discovered as an undeclared adulterant in dietary supplements marketed for sexual enhancement [1] [2]. Its classification suggests a non-competitive inhibition mechanism [2].

The table below summarizes its known characteristics:

Property Description
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]
Molecular Formula C₂₄H₂₈N₆OS [1]
Molecular Weight 448 g/mol [1]
Inhibitor Type Non-competitive PDE-5 inhibitor (putative) [2]
Structural Class Imidazoquinazoline derivative [1]

Based on its classification, this compound is expected to behave as a typical non-competitive inhibitor. The following diagram illustrates this general mechanism, which it is presumed to follow.

G Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex Binds (Allosteric Site) Substrate Substrate (S) Inhibitor This compound (I) ES_Complex->Enzyme Dissociates ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI, Inactive) ES_Complex->ESI_Complex Inhibitor Binds Product Product (P) ES_Complex->Product Catalyzes EI_Complex->Enzyme Dissociates EI_Complex->ESI_Complex Substrate Binds ESI_Complex->ES_Complex Inhibitor Dissociates ESI_Complex->EI_Complex Substrate Dissociates

Diagram 1: Putative non-competitive inhibition mechanism of this compound. The inhibitor binds the enzyme at an allosteric site, forming an inactive complex without preventing substrate binding [3] [4].

Analytical Detection & Identification Workflow

The identification of this compound in complex matrices like dietary supplements relies on advanced analytical techniques. The general workflow involves liquid chromatography coupled with high-resolution mass spectrometry [5].

G SamplePrep Sample Preparation (Homogenization, Extraction) LCSep Liquid Chromatography (LC) Separation on C18 Column SamplePrep->LCSep MSIonization Mass Spectrometry (MS) Electrospray Ionization (Positive Mode) LCSep->MSIonization HRMS High-Resolution MS (IT-TOF) Accurate Mass Measurement MSIonization->HRMS MSn Tandem MS (MSⁿ) Fragmentation Analysis HRMS->MSn LibraryMatch Spectral Library Matching and Structural Elucidation MSn->LibraryMatch

Diagram 2: General analytical workflow for identifying this compound and analogous PDE-5 inhibitors in dietary supplements using LC-MS [5].

Research and Data Gaps

A comprehensive comparative guide is currently limited by a lack of publicly available primary research data.

  • Kinetic Data: The search results did not contain specific quantitative data for this compound, such as its inhibitor constant (Ki), half-maximal inhibitory concentration (IC₅₀), or its impact on the kinetic parameters Vₘₐₓ and Kₘ. This data is essential for a direct comparison with other PDE-5 inhibitors.
  • Experimental Protocols: While the general analytical method for detection is outlined [5], detailed laboratory protocols for establishing its non-competitive mechanism (e.g., enzyme kinetics assays with purified PDE-5) are not available in the searched literature.
  • Clinical & Toxicological Data: There is a significant lack of information on the potency, efficacy, toxicity, and pharmacological profile of this compound in pre-clinical or clinical studies [2].

References

Specificity Profile of Thioquinapiperifil

Author: Smolecule Technical Support Team. Date: February 2026

The core of Thioquinapiperifil's action lies in its potent and selective inhibition of the PDE5 enzyme. The following table summarizes its experimentally determined half-maximal inhibitory concentration (IC₅₀) against various phosphodiesterase (PDE) isoforms.

PDE Isoform IC₅₀ (nM) Selectivity Ratio (vs. PDE5)
PDE5 0.074 [1] [2] [3] 1x
PDE3 38 [2] [3] ~514x
PDE1 380 [2] [3] ~5,135x
PDE2 670 [2] [3] ~9,054x
PDE4 800 [2] [3] ~10,811x

This data shows that this compound is a highly potent and selective PDE5 inhibitor, with significantly weaker activity against other PDE families, which is a desirable profile for reducing off-target effects [1] [2].

Experimental Protocols for Analysis

If you are working with complex matrices like dietary supplements, robust analytical methods are crucial for identification and quantification. Here are common protocols based on published literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This is the primary technique for detecting and confirming this compound in samples [4] [5].

  • Instrumentation: Liquid chromatography coupled with a hybrid ion trap-time of flight (IT-TOF) or quadrupole/time of flight (Q/TOF) mass spectrometer is ideal for obtaining high-resolution accurate mass data for both parent and fragment ions [4] [6].
  • Chromatography:
    • Column: Reversed-phase C18 column [4].
    • Mobile Phase: Gradient elution using acetonitrile and water containing 0.2% acetic acid [4].
    • Flow Rate: 0.2 mL/min [4].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode [4].
    • Data Acquisition: Full-scan MS and data-dependent MSⁿ sequencing to obtain structural information [4].
Sample Preparation for Soft-Gel Supplements

Oily matrices require efficient cleanup to avoid interference.

  • Extraction: Acetonitrile is effective for extracting target analytes while reducing co-extraction of lipids [6].
  • Cleanup: The Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) method is highly effective. It leverages size exclusion and hydrophobic interactions to remove lipid components from the acetonitrile extract with minimal loss of target analytes [6].

Biological Significance & Pathway

This compound's therapeutic effect, like other PDE5 inhibitors, is mediated through the nitric oxide (NO) / cyclic guanosine monophosphate (cGMP) pathway, which is key to smooth muscle relaxation.

G SexualStimulation Sexual Stimulation NORelease NO Release SexualStimulation->NORelease GuanylylCyclase Guanylyl Cyclase Activation NORelease->GuanylylCyclase cGMPProduction cGMP Production GuanylylCyclase->cGMPProduction SmoothMuscleRelaxation Smooth Muscle Relaxation & Vasodilation cGMPProduction->SmoothMuscleRelaxation PDE5 PDE5 Enzyme cGMPProduction->PDE5 Natural Degradation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes PDE5Inhibitor PDE5 Inhibitor (e.g., this compound) PDE5Inhibitor->PDE5 Inhibits

The experimental data showing this compound-induced increase in cyclic GMP levels in cells provides direct evidence of its functional efficacy in this pathway [2] [3].

Conclusion for Researchers

This compound is characterized by its high potency and excellent selectivity for PDE5 over other PDE isoforms. However, its presence as an undeclared ingredient in dietary supplements poses a significant public health risk, as its pharmacological and toxicological profiles are not fully evaluated in humans [7] [5]. The LC-MS methodologies outlined provide reliable means for its detection and identification in complex matrices.

References

Thioquinapiperifil validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Validation Data

The table below summarizes the core analytical parameters and validation data for thioquinapiperifil based on current research methodologies.

Parameter Method Details & Conditions Validation Data / Key Findings
Primary Analytical Technique Liquid Chromatography-Hybrid Ion Trap–Time of Flight Mass Spectrometry (LC-IT-TOF MS) [1] [2] Successfully applied for screening PDE-5 inhibitors and their analogs in dietary supplements [1] [2].
Chromatography Column Reversed-phase column (e.g., Capcell PAK C18) [1] [2] Provides optimal separation of isobaric compounds [1] [2].
Mobile Phase Gradient elution with Acetonitrile and Water containing 0.2% Acetic Acid [1] [2] 0.2% acetic acid offered a good balance between separation efficiency and MS ionization sensitivity [1] [2].
Flow Rate & Column Temperature 0.2 mL/min; 50°C [1] [2] Higher temperature (50°C) improved separation of isobaric compounds [1] [2].
Mass Spectrometry Detection Electrospray Ionization (ESI) in positive ion mode [1] [2] Positive ion mode is standard for PDE-5 inhibitors. IT-TOF provides accurate mass and multi-stage MS (MSn) for structural elucidation [1] [2].
Sample Cleanup for Soft-Gels Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE [3] Effectively removes lipid components from soft-gel-type supplements, resulting in lower matrix effects and better recovery compared to other methods [3].

Pharmacological Activity Comparison

The table below compares the potency (IC₅₀) of this compound with other PDE-5 inhibitors, highlighting its high selectivity.

Compound Name PDE5 IC₅₀ Selectivity Ratio (vs. other PDE enzymes)
This compound 0.074 nM [4] [5] Highly selective (>5,000-fold vs. PDE1, >9,000-fold vs. PDE2, >1,000-fold vs. PDE4) [4] [5].
Sildenafil Information not in sources Information not in sources
Tadalafil Information not in sources Information not in sources

Detailed Experimental Protocols

Protocol 1: LC-IT-TOF MS Screening for Dietary Supplements

This method is designed for the accurate screening of this compound and other PDE-5 inhibitors in complex matrices.

  • Sample Preparation (for Solid Supplements): The sample is first ground into a homogeneous powder. A representative portion is weighed and extracted with a suitable solvent like methanol or acetonitrile via vortex mixing and sonication. The extract is then centrifuged, and the supernatant is filtered before LC-MS analysis [1] [2].
  • Sample Cleanup (for Soft-Gel-Type Supplements): For oily matrices, an additional cleanup step is recommended. The EMR-Lipid dSPE method is highly effective. After initial extraction with acetonitrile, the extract is transferred into an EMR-Lipid dSPE tube. The tube is shaken vigorously and then centrifuged. The purified supernatant is collected for analysis [3].
  • Instrumental Parameters:
    • Column: Capcell PAK C18 or equivalent [1] [2].
    • Mobile Phase: (A) Water with 0.2% acetic acid; (B) Acetonitrile [1] [2].
    • Gradient Program: A linear gradient from low to high percentage of B is used (e.g., 5% B to 95% B over 20-30 minutes) [1] [2].
    • MS Detection: ESI positive mode; data-dependent MSn acquisition to obtain accurate mass of parent and fragment ions for library matching [1] [2].

This workflow visualizes the key steps in the analytical protocol for detecting this compound in dietary supplements:

Start Start: Sample Receipt Prep Sample Preparation (Homogenize & Extract) Start->Prep Cleanup Matrix Cleanup (EMR-Lipid dSPE for soft-gels) Prep->Cleanup Analysis LC-IT-TOF MS Analysis Cleanup->Analysis ID Compound Identification (MS/MS Spectral Library Match) Analysis->ID Report Result & Report ID->Report

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol is used to demonstrate the biological activity of this compound.

  • Procedure: Washed human platelets are prepared and pre-incubated with varying concentrations of This compound (0.1-10 μM) for a set period. Platelet aggregation is then induced by an agonist like collagen or ADP. The extent of aggregation is measured using an aggregometer, which monitors the increase in light transmission through the platelet suspension [4].
  • Key Finding: this compound concentration-dependently inhibits platelet aggregation. In the absence of nitroglycerin, higher concentrations (1 and 10 μM) are required for this inhibitory effect [4].
  • cGMP Measurement: To directly link the activity to its mechanism, intracellular cyclic GMP (cGMP) levels can be measured in the treated platelets using an ELISA or radioimmunoassay. A significant increase in cGMP is observed at 10 μM this compound [4].

Key Insights for Researchers

  • Context of Use: The most well-documented application for this compound analysis is in the surveillance of adulterated dietary supplements. Methods are optimized for detecting unknown compounds in complex matrices [6] [2].
  • Potency vs. Safety: While this compound is an extremely potent PDE-5 inhibitor, its presence in products without medical supervision poses significant health risks. These can include headaches, flushing, dizziness, and visual disturbances, especially when interacting with other medications like nitroglycerin [1] [7].
  • Standard Availability: Pharmaceutical reference standards for this compound, including impurities and metabolites, are commercially available from suppliers to support method development and validation [8] [9].

The established methods provide a strong foundation for detecting and quantifying this compound, particularly for regulatory and quality control purposes in the dietary supplement industry.

References

Thioquinapiperifil comparative efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Known Efficacy Profile of Thioquinapiperifil

This compound (also known as KF-31327) is a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. The primary quantitative data available comes from enzyme inhibition studies, which are a standard initial measure of a drug's potential efficacy [1].

The table below summarizes its reported half-maximal inhibitory concentration (IC₅₀) values against different PDE enzymes, showing its high selectivity for PDE-5:

Phosphodiesterase (PDE) Enzyme IC₅₀ (nM)
PDE-5 0.074
PDE3 38
PDE1 380
PDE2 670
PDE4 800

Source: TargetMol compound database [1].

This data indicates that this compound is highly potent against its primary target, PDE-5. Its selectivity over other PDE enzymes (like PDE1, 2, 3, and 4) is significant, which is a crucial factor in predicting a cleaner side-effect profile, as off-target inhibition can lead to adverse effects.

Analytical Protocols for Identification

This compound is primarily identified not in clinical trials, but as an undeclared adulterant in dietary supplements. The methodologies for its detection are highly relevant for researchers needing to identify and quantify this substance.

A foundational study used a combination of techniques to elucidate its structure for the first time in a dietary supplement [2]:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Initially indicated the presence of an unknown compound.
  • Accurate Mass Measurement: Determined the elemental composition to be C₂₄H₂₈N₆O₁S₁.
  • Nuclear Magnetic Resonance (NMR) Spectrometry: Revealed the full structure as an imidazoquinazoline derivative.

More recent, advanced screening workflows for multi-class adulterants in complex matrices like soft-gel supplements utilize Ultra-High Performance Liquid Chromatography-Quadrupole/Time of Flight-Mass Spectrometry (UHPLC-Q/TOF-MS) [3]. This technique provides high-resolution and accurate mass data, which is essential for confidently identifying novel or unapproved analogues. The general workflow for such an analysis is outlined below:

G Start Sample Collection (Soft-gel Dietary Supplement) A Extraction (Solvent: Acetonitrile) Start->A B Matrix Cleanup (EMR-Lipid dSPE) A->B C Chromatographic Separation (UHPLC Column) B->C D High-Resolution Mass Spectrometry (Q/TOF-MS) C->D E Data Analysis (ECIC, NLS, MS/MS Matching) D->E End Compound Identification & Quantification E->End

Context as a PDE-5 Inhibitor Adulterant

Understanding this compound's context helps explain the lack of formal clinical efficacy studies.

  • Discovery in Supplements: It was first identified in a dietary supplement marketed for sexual enhancement, where it was found alongside another analogue, thiodenafil [2]. Quantitative analysis of that product found this compound at a much higher concentration (about 13-15 mg/tablet) than thiodenafil (about 0.4 mg/tablet) [2].
  • A "Designer Drug" in a Crowded Field: It belongs to a class of synthetic PDE-5 inhibitors that are intentionally added to herbal supplements without declaration. A 2017 review listed it as 1 of 80 such synthetic PDE-5 inhibitors found in adulterated products from 2003 to 2017 [4]. The vast majority of these are analogues of Sildenafil, Tadalafil, and Vardenafil.

References

Thioquinapiperifil PDE1 PDE2 PDE3 PDE4 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Thioquinapiperifil

This compound is documented as a potent and selective inhibitor of phosphodiesterase-5 (PDE5). The key data available from a commercial supplier is summarized below [1].

Property Description
Primary Target Phosphodiesterase-5 (PDE5)
Reported IC₅₀ 0.074 nM
Inhibition Type Potent, selective, and non-competitive
Reported Research Use Sexual enhancement

Data Availability and Limitations

A significant gap exists in the available information. The search results do not contain any quantitative or qualitative data on this compound's inhibition of PDE1, PDE2, PDE3, or PDE4. Consequently, a direct comparison of its performance across these isoforms, as requested, is not possible with current data.

Experimental Context for PDE Inhibitor Profiling

Compound Name Primary Target IC₅₀ / Ki Selectivity Notes Key Experimental Details
This compound PDE5 0.074 nM [1] Information lacking for other PDEs. Specific methodology not provided in sources.
Rolipram PDE4 IC₅₀: 3 nM (PDE4A) [2] Selective PDE4 inhibitor. In vitro assay using recombinant human PDE enzymes.
Milrinone PDE3 IC₅₀: 56 nM [4] Also inhibits PDE2 (IC₅₀: 5.2 μM) [4]. In vitro phosphodiesterase enzyme activity assay.
IBMX Pan-PDE IC₅₀: 6.5-31.7 μM (for PDE3/4/5) [2] Broad-spectrum, non-selective inhibitor. Used as a standard non-selective control in inhibition assays.

Core Experimental Protocols for PDE Inhibition Profiling:

  • In Vitro PDE Enzyme Assays: The standard method involves incubating purified recombinant PDE enzymes (e.g., PDE1-PDE5) with a substrate (cAMP or cGMP) and the test compound. The reaction is stopped, and the product (AMP or GMP) is quantified to determine the inhibitor's IC₅₀ value (concentration causing 50% inhibition of enzyme activity) [4] [5].
  • Selectivity Screening: To establish selectivity, the same compound is tested against a panel of different PDE isozymes under identical conditions. A compound like this compound would be considered selective for PDE5 if its IC₅₀ for other PDEs is significantly higher (e.g., 100 to 1000-fold) [6].
  • Cellular Functional Assays: Following enzyme assays, functional tests in cells confirm activity. For PDE3/4, this might involve measuring intracellular cAMP accumulation or suppression of TNF-α release from immune cells [7] [8] [5].

cAMP Signaling and PDE Inhibition Pathway

The following diagram illustrates the central role of PDE enzymes in cyclic nucleotide signaling, which is the basis for the therapeutic action of their inhibitors.

External_Stimulus External Stimulus (e.g., Hormone, Neurotransmitter) GPCR GPCR (e.g., β₂-adrenergic) External_Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PKA Effector Proteins (e.g., PKA) cAMP->PKA PDEs Phosphodiesterases (PDEs) cAMP->PDEs Hydrolysis Cellular_Response Cellular Response (Bronchodilation, Anti-inflammation, etc.) PKA->Cellular_Response Inactive 5'-AMP (Inactive) PDEs->Inactive Inhibitor PDE Inhibitor Inhibitor->PDEs  Inhibits

How to Proceed with Research

Given the lack of public comparative data, here are steps you could take to build a complete profile on this compound:

  • Consult Primary Literature: Conduct a thorough search on platforms like PubMed, Google Scholar, or SciFinder using "this compound" and its research code, KF31327, as keywords.
  • Investigate Patent Filings: Detailed pharmacological data, including full selectivity panels, is often disclosed in patent applications. Searching patent databases could be highly fruitful.
  • Direct Inquiry: If possible, contact the organizations that supply or develop the compound (mentioned in the search results) to request a technical data sheet or a selectivity panel.

References

Thioquinapiperifil quantitative analysis verification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The following table summarizes the key identifiers and properties of Thioquinapiperifil for reference in analytical procedures.

Property Description
IUPAC Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] [2]
Molecular Formula C₂₄H₂₈N₆OS [1] [2]
Average Mass 448.589 Da [2]
Monoisotopic Mass 448.204531 Da [2]
CAS Number 220060-39-9 (base compound) [2], 204077-66-7 (dihydrochloride salt) [3] [4]
Alias KF-31327 [1] [3]
Primary Bioactivity Potent, selective, and non-competitive Phosphodiesterase-5 (PDE-5) inhibitor [3]
PDE-5 IC₅₀ 0.074 nM [3]

Selectivity Profile: this compound exhibits high selectivity for PDE-5 over other phosphodiesterases. Its inhibitory activity (IC₅₀) against other isoforms is substantially lower: PDE3 (38 nM), PDE1 (380 nM), PDE2 (670 nM), and PDE4 (800 nM) [3].

Analytical Methods for Detection and Quantification

Advanced chromatographic and mass spectrometric techniques are required to identify and quantify this compound, especially in complex matrices like dietary supplements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the primary method for screening and confirming the presence of this compound.

Parameter Typical Optimal Conditions [5] [6]
Instrumentation HPLC coupled with Hybrid Ion Trap-Time of Flight (IT-TOF) Mass Spectrometry
Chromatography Column Reversed-phase (e.g., Capcell PAK C18)
Mobile Phase Gradient elution with A: Water with 0.2% acetic acid and B: Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 50 °C
Ionization Mode Electrospray Ionization (ESI), positive ion mode

Experimental Workflow: The following diagram outlines the key steps in the LC-MS analysis workflow for detecting PDE-5 inhibitors like this compound in dietary supplements.

Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Extraction & Cleanup Extraction & Cleanup Sample Preparation->Extraction & Cleanup ESI Ionization (Positive Mode) ESI Ionization (Positive Mode) LC Separation->ESI Ionization (Positive Mode) IT-TOF MS Analysis IT-TOF MS Analysis ESI Ionization (Positive Mode)->IT-TOF MS Analysis Data Interpretation Data Interpretation IT-TOF MS Analysis->Data Interpretation Library Matching & Quantification Library Matching & Quantification Data Interpretation->Library Matching & Quantification

Sample Preparation for Complex Matrices

Efficient sample cleanup is critical for accurate analysis, particularly for formulations like soft-gel capsules with high lipid content. A comparison of three green chemistry methods is below [7].

Method Key Characteristics Evaluation
EMR-Lipid dSPE Uses Enhanced Matrix Removal-Lipid sorbents; mechanism based on size exclusion and hydrophobic interaction [7]. Most effective at removing lipid matrix interferences, resulting in lower matrix effects and cleaner analysis [7].
QuEChERS-dSPE Uses a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering compounds [7]. Less effective than EMR-Lipid for removing lipids from oily matrices [7].
DLLME Dispersive Liquid-Liquid Microextraction; uses acetonitrile (disperser) and chloroform (extraction solvent) [7]. Good extraction efficiency but co-extracts more matrix lipids, leading to potential signal interference [7].

Experimental Protocols for Key Analyses

Here are detailed methodologies based on the literature for two critical procedures.

Sample Preparation using EMR-Lipid dSPE [7]

This protocol is optimized for soft-gel-type dietary supplements.

  • Extraction: Precisely weigh and homogenize the soft-gel sample. Extract the target analytes with acetonitrile, which effectively retrieves illegal adulterants while minimizing lipid co-extraction compared to ethyl acetate.
  • Cleanup: Subject the acetonitrile extract to EMR-Lipid dSPE. The sorbent in the kit specifically removes phospholipids, triglycerides, and other fatty components through size exclusion and hydrophobic interactions.
  • Analysis: Inject the cleaned extract into the UHPLC-Q/TOF-MS system for separation and detection.
LC-IT-TOF MS Screening for PDE-5 Inhibitors [5] [6]

This method is designed for screening multiple PDE-5 inhibitors, including unknown analogs.

  • Chromatographic Separation: Achieve separation using the conditions listed in the table above. The use of 0.2% acetic acid and a temperature of 50°C optimizes the balance between separation efficiency and MS ionization sensitivity.
  • MS Detection and Identification: The IT-TOF mass spectrometer provides:
    • Accurate Mass Measurement: Determines the elemental composition of the precursor ion (e.g., for this compound, the [M+H]⁺ ion is expected at m/z 449.2127).
    • Multistage Tandem MS (MSⁿ): Obtains rich structural information through sequential fragmentation of the parent ion. This generates a unique high-resolution fragmentation fingerprint.
    • Spectral Library Matching: The accurate mass and fragmentation pattern of the analyte are compared against a pre-established MSⁿ spectral library of known PDE-5 inhibitors for identification.

Key Considerations for Researchers

Based on the available data, here are the critical aspects to consider for the analysis of this compound:

  • Analytical Challenge: The primary difficulty lies not in detecting this compound itself, but in doing so within a complex and variable sample matrix. The high potency of the compound means it may be present in very low doses, further demanding sensitive and clean methods [1] [7].
  • Optimal Technique Combination: The most reliable strategy for verification is LC-MS with high-resolution accurate mass detection. While HPLC-DAD is simpler, it lacks the specificity for definitive identification, especially of novel analogs. Q-TOF and IT-TOF systems are superior for this task compared to unit-mass resolution instruments [5] [6].
  • Sample Preparation is Key: For oily formulations, the EMR-Lipid dSPE cleanup method has been shown to be highly effective. It significantly reduces matrix effects, leading to more accurate quantification, better sensitivity, and extended instrument longevity [7].

The available public data is sufficient for developing a robust qualitative and quantitative method. However, for a formal validation, you would need to establish parameters like linearity, precision, accuracy, and limit of detection using a certified reference standard.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

448.20453071 Da

Monoisotopic Mass

448.20453071 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91GSL5I3VO

Other CAS

220060-39-9

Wikipedia

Thioquinapiperifil

Dates

Last modified: 04-14-2024
1: Uchiyama N, Saisho K, Kikura-Hanajiri R, Haishima Y, Goda Y. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement. Chem Pharm Bull (Tokyo). 2008 Sep;56(9):1331-4. PubMed PMID: 18758113.

Explore Compound Types